YCT529
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H25NO3 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C29H25NO3/c1-18-4-6-19(7-5-18)24-17-29(2,3)33-27-15-12-22(16-23(24)27)26-14-13-25(30-26)20-8-10-21(11-9-20)28(31)32/h4-17,30H,1-3H3,(H,31,32) |
InChIキー |
QLXSCDXZOYRDAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O)(C)C |
製品の起源 |
United States |
Foundational & Exploratory
YCT529: A Deep Dive into the Mechanism of Action for Non-Hormonal Male Contraception
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of YCT529, a promising, first-in-class, non-hormonal male contraceptive candidate. By selectively targeting the retinoic acid receptor alpha (RAR-α), this compound disrupts spermatogenesis, offering a reversible and effective method of male contraception. This document details the underlying signaling pathways, summarizes key preclinical data, and outlines the experimental protocols used to evaluate its efficacy.
Core Mechanism: Inhibition of Retinoic Acid Receptor Alpha (RAR-α)
This compound functions as a potent and selective antagonist of the retinoic acid receptor alpha (RAR-α), a nuclear receptor crucial for male fertility.[1] RAR-α is a key component of the vitamin A signaling pathway, which is essential for the initiation of spermatogenesis, specifically the differentiation of spermatogonia, meiosis, and the release of mature sperm (spermiation).[2]
Retinoic acid, the active form of vitamin A, binds to RARs, which then form a heterodimer with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) in the DNA, regulating the transcription of genes necessary for sperm development.[3] this compound competitively inhibits the binding of retinoic acid to RAR-α, thereby preventing the downstream gene expression required for spermatogenesis.[1][4] This targeted inhibition leads to a reversible cessation of sperm production without affecting hormone levels, such as testosterone.[5][6][7]
Signaling Pathway Disruption by this compound
The following diagram illustrates the normal retinoic acid signaling pathway in a Sertoli cell and how this compound intervenes.
Caption: Retinoic acid signaling pathway and the inhibitory action of this compound.
Quantitative Preclinical Data
Preclinical studies in mice and non-human primates have demonstrated the high efficacy and reversibility of this compound. The following tables summarize the key quantitative findings from these studies.
In Vitro Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | RAR-α | 6.8 | [8] |
In Vivo Efficacy in Mice
| Dosage | Duration | Efficacy in Preventing Pregnancy | Reversibility (Time to Fertility Restoration) | Reference |
| 10 mg/kg/day | 4 weeks | 99% | 4-6 weeks | [1][9][10][11][12][13] |
In Vivo Effects in Non-Human Primates
| Dosage | Duration | Effect | Reversibility (Time to Sperm Count Recovery) | Reference |
| 2.5 and 5 mg/kg/day | 2 weeks | Significant reduction in sperm count | 10-15 weeks | [8][10][11][12][14][15] |
Pharmacokinetic Properties in Mice
| Parameter | Value | Dosage | Reference |
| Peak Plasma Level (Cmax) | 907 ng/mL (2 µM) | 10 mg/kg (single dose) | [8] |
| Time to Peak Plasma Level (Tmax) | 30 minutes | 10 mg/kg (single dose) | [8] |
| Systemic Half-life (t½) | 6.1 hours | 10 mg/kg (single dose) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols employed in the preclinical evaluation of this compound.
Animal Models
-
Mice: Male CD-1 mice were utilized for mating trials and pharmacokinetic studies.[8]
-
Non-Human Primates: Cynomolgus monkeys were used to assess the effect of this compound on sperm count.[14][15]
Mating Trials in Mice
The contraceptive efficacy of this compound was determined through continuous mating trials.
Caption: Experimental workflow for mouse mating trials to assess contraceptive efficacy.
Sperm Count Analysis in Non-Human Primates
To evaluate the impact on spermatogenesis, sperm counts were monitored in male non-human primates.
-
Baseline Measurement: Semen samples were collected via electroejaculation to establish baseline sperm counts for each animal.
-
Drug Administration: this compound was administered orally on a daily basis at specified doses.
-
Sample Collection: Semen samples were collected at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period.
-
Sperm Count and Motility Analysis: The concentration and motility of sperm in each sample were determined using a hemocytometer or computer-assisted sperm analysis (CASA) system.
-
Reversibility Assessment: Following the cessation of this compound administration, semen samples continued to be collected and analyzed until sperm counts returned to baseline levels.
Pharmacokinetic Analysis
Pharmacokinetic parameters were determined following a single oral dose of this compound.
Caption: Workflow for pharmacokinetic analysis of this compound in mice.
Conclusion
This compound represents a significant advancement in the development of non-hormonal male contraceptives. Its specific and potent inhibition of RAR-α disrupts spermatogenesis in a reversible manner, as demonstrated by robust preclinical data. The favorable pharmacokinetic profile and high efficacy in animal models have paved the way for its evaluation in human clinical trials.[10][13][14] Further research and clinical development will be crucial in establishing the safety and efficacy of this compound as a revolutionary contraceptive option for men.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Role of Retinoic Acid in Spermatogenesis and Its Application in Male Reproduction [mdpi.com]
- 3. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubiehealth.com [ubiehealth.com]
- 5. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]
- 6. First Hormone-Free Male Pill? YCT-529 Shows Early Promise [medscape.com]
- 7. sciencealert.com [sciencealert.com]
- 8. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 9. Unlocking the Potential of a New Male Contraceptive Pill this compound | BioRender [biorender.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. prameyanews.com [prameyanews.com]
- 12. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]
- 13. scitechdaily.com [scitechdaily.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
YCT529: A Deep Dive into its Antagonism of the Vitamin A Pathway for Non-Hormonal Male Contraception
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
YCT529 is a first-in-class, orally bioavailable, non-hormonal male contraceptive agent currently in clinical development. It functions as a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key nuclear receptor in the vitamin A signaling pathway essential for spermatogenesis. By competitively inhibiting the binding of retinoic acid to RARα in the testes, this compound effectively and reversibly arrests sperm production without impacting testosterone levels, offering a promising alternative to hormonal and barrier methods of male contraception. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction: The Unmet Need in Male Contraception
For decades, the options for male contraception have been limited to condoms and vasectomy, placing a disproportionate burden of family planning on women. The development of a safe, effective, and reversible oral contraceptive for men has been a long-standing goal in reproductive health. Hormonal approaches have been investigated but are often associated with undesirable side effects due to the systemic suppression of testosterone. This compound represents a paradigm shift by targeting a non-hormonal pathway critical for male fertility.[1][2]
The Vitamin A Signaling Pathway in Spermatogenesis
Vitamin A (retinol) and its active metabolite, retinoic acid (RA), are indispensable for spermatogenesis.[3][4] The process is tightly regulated by a complex signaling cascade within the testes.
Diagram of the Vitamin A Signaling Pathway in Sertoli and Germ Cells:
Caption: Vitamin A signaling in testicular cells.
The key steps in this pathway are:
-
Uptake: Retinol, bound to retinol-binding protein (RBP) in the bloodstream, is taken up by Sertoli cells via the STRA6 receptor.[5]
-
Metabolism: Inside the Sertoli cells, retinol is converted to retinaldehyde by retinol dehydrogenase (RDH) and then irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenase (RALDH).[2]
-
Signaling: Retinoic acid diffuses to adjacent germ cells and enters the nucleus, where it binds to a heterodimer of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR).[6]
-
Gene Expression: The RA-bound RAR/RXR complex binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating their transcription.[6]
-
Spermatogenesis: The expression of these target genes is crucial for the progression of spermatogenesis, including spermatogonial differentiation, meiosis, and spermiogenesis (the maturation of spermatids into spermatozoa).[3][7]
Genetic knockout studies have demonstrated that the absence of RARα leads to male sterility, mimicking the effects of vitamin A deficiency, thereby validating it as a prime target for male contraception.[4][8]
This compound: Mechanism of Action
This compound is a synthetic small molecule that acts as a direct, competitive antagonist of RARα.[9] It is designed to selectively bind to the ligand-binding pocket of RARα, preventing the endogenous ligand, retinoic acid, from binding and activating the receptor.[10] This inhibition of RARα-mediated signaling specifically in the testes disrupts the downstream gene expression necessary for sperm production.[2]
Diagram of this compound's Competitive Antagonism:
Caption: Competitive antagonism of RARα by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of this compound [3][11][12][13]
| Parameter | Receptor | Value |
| IC50 | RARα | 6.8 nM |
| RARβ | > 30 µM | |
| RARγ | > 30 µM |
Table 2: Preclinical Pharmacokinetics of this compound [11]
| Species | Route | Dose | Cmax | Tmax | t½ |
| Mouse (CD-1) | Oral | 10 mg/kg | 907 ng/mL | 0.5 h | 6.1 h |
| Non-human Primate | Oral | 1, 5, 10 mg/kg | Dose-proportional | N/A | Cleared within 48-96 h |
Table 3: Preclinical Efficacy of this compound [2][14][15][16]
| Species | Dose | Duration | Effect | Reversibility |
| Mouse | 10 mg/kg/day | 4 weeks | 99% effective in preventing pregnancy | Fertility restored within 6 weeks |
| Non-human Primate | 2.5 and 5 mg/kg/day | 2 weeks | Significant reduction in sperm count | Sperm count fully recovered in 10-15 weeks |
Table 4: Phase 1a Clinical Trial Overview (NCT06094283) [6][17][18]
| Parameter | Details |
| Study Design | Single Ascending Dose, double-blind, placebo-controlled |
| Participants | 16 healthy male volunteers |
| Dose Range | 10 mg, 30 mg, 90 mg, 180 mg |
| Key Findings | Well-tolerated at all doses; No significant adverse events; No effect on heart rate, hormone levels, mood, or sexual desire. |
Experimental Protocols
In Vitro RARα Antagonist Activity Assay (Transactivation Assay)
This assay determines the ability of a compound to inhibit the transcriptional activation of a reporter gene by an RAR agonist.
Diagram of Transactivation Assay Workflow:
Caption: Workflow for RARα transactivation assay.
Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media until they reach 70-80% confluency.
-
Transfection: Cells are co-transfected with three plasmids: an expression vector for human RARα, a reporter plasmid containing a luciferase gene under the control of a RARE promoter, and a control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.[16]
-
Treatment: After a 24-hour incubation to allow for plasmid expression, the cells are treated with a constant, sub-maximal concentration of all-trans retinoic acid (agonist) and varying concentrations of this compound.[16]
-
Incubation: The treated cells are incubated for another 24 hours.[16]
-
Lysis and Assay: The cells are lysed, and the activity of luciferase and β-galactosidase is measured using appropriate assay kits.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The percentage of inhibition of RA-induced transcription is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
In Vivo Contraceptive Efficacy Study in Mice
This study evaluates the ability of this compound to prevent pregnancy in female mice when administered to male mice.
Methodology:
-
Animal Selection and Acclimation: Sexually mature male and female CD-1 mice are used. Males are housed individually for at least one week before the study.[17]
-
Dosing: Male mice are treated daily with this compound (e.g., 10 mg/kg) or vehicle control via oral gavage for a specified period (e.g., 4 weeks).[15]
-
Mating: After the treatment period, each male is co-housed with two sexually mature female mice.[9]
-
Pregnancy Monitoring: Females are checked daily for the presence of a vaginal plug, which indicates mating.[19] Plug-positive females are separated and monitored for pregnancy and litter size.
-
Reversibility Assessment: After a washout period (e.g., 6 weeks) following the last dose, the treated males are again co-housed with new females to assess the return of fertility.
-
Data Analysis: The pregnancy rate in the this compound-treated group is compared to the vehicle control group.
Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
Methodology:
-
Dosing: A single dose of this compound (e.g., 10 mg/kg) is administered to male CD-1 mice via oral gavage.[11]
-
Blood Sampling: Blood samples are collected from a cohort of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[20][21] Serial bleeding from the same mouse can be performed to reduce animal usage and variability.[20]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[22]
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[21]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and t½ (half-life).
Clinical Development
This compound has successfully completed a Phase 1a single ascending dose study in healthy male volunteers, which demonstrated its safety and tolerability.[17][18] A Phase 1b/2a multiple ascending dose study is currently underway to further evaluate its safety, tolerability, pharmacokinetics, and effect on sperm count over a longer duration of administration.[14][18][23]
Diagram of this compound Clinical Trial Progression:
Caption: this compound clinical development pathway.
Conclusion
This compound represents a significant advancement in the field of male contraception. Its novel, non-hormonal mechanism of action, targeting the vitamin A signaling pathway via selective RARα antagonism, offers the potential for a safe, effective, and reversible oral contraceptive for men. The robust preclinical data and promising results from the initial clinical trial underscore its potential to address a critical unmet need in global reproductive health. Further clinical development will be crucial in establishing the long-term safety and efficacy of this compound and bringing this innovative contraceptive option to the public.
References
- 1. Retinoic acid metabolism and signaling pathways in the adult and developing mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid signaling and the cycle of the seminiferous epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of the retinoic acid signaling pathway in sex differentiation and pubertal development in the European sea bass Dicentrarchus labrax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. Perspectives: Methods for Evaluating Primate Spermatogonial Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. rep.bioscientifica.com [rep.bioscientifica.com]
- 16. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6 steps for setting up timed pregnant mice [jax.org]
- 18. femtechinsider.com [femtechinsider.com]
- 19. How to time mouse pregnancy [jax.org]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 22. unmc.edu [unmc.edu]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of YCT529: A Novel Non-Hormonal Male Contraceptive Candidate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
YCT529 is an experimental, orally active, non-hormonal male contraceptive agent developed by YourChoice Therapeutics.[1] It represents a significant potential advancement in reproductive health, offering a reversible contraceptive option for men that does not involve hormonal manipulation.[2][3] Decades of research have highlighted the critical role of vitamin A in male fertility, with its deprivation leading to infertility in various animal models, a discovery dating back to the 1930s.[3] this compound leverages this pathway by selectively targeting the retinoic acid receptor alpha (RAR-α), a nuclear receptor essential for spermatogenesis.[1][4] Preclinical studies in mice and non-human primates have demonstrated high contraceptive efficacy, reversibility, and a favorable safety profile, paving the way for clinical investigation in humans.[5][6]
Mechanism of Action: Targeting the Retinoid Signaling Pathway
The biological activity of this compound is centered on its function as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1] RAR-α is a key mediator in the vitamin A signaling pathway, which is crucial for the development and maturation of sperm cells (spermatogenesis).[1][4]
Vitamin A is metabolized into all-trans-retinoic acid (ATRA), which then binds to retinoic acid receptors (RARs) in the nucleus. This binding initiates the transcription of genes necessary for spermatogenesis.[7] By selectively inhibiting RAR-α, this compound competitively blocks the binding of retinoic acid, thereby disrupting the downstream signaling cascade required for sperm production.[3][5] This targeted inhibition leads to a halt in spermatogenesis and a significant reduction in sperm count, resulting in temporary infertility.[1][3] Genetic knockout studies in mice have previously validated RAR-α as a viable contraceptive target, demonstrating that a lack of this receptor leads to complete, yet reversible, male sterility without other significant health effects.[4]
Preclinical Efficacy and Reversibility
The contraceptive effects of this compound have been robustly demonstrated in multiple preclinical animal models, most notably in mice and non-human primates.
In Vivo Efficacy
In mouse mating trials, oral administration of this compound resulted in a 99% efficacy rate in preventing pregnancy.[1][8] This high level of effectiveness was observed after four weeks of daily dosing.[6] Studies in non-human primates also showed a rapid and significant reduction in sperm counts within two weeks of oral administration.[2][5] In some reported studies with dogs, a zero sperm count was observed within two weeks.[8]
The contraceptive effect is fully reversible upon cessation of treatment. In mice, fertility was fully restored within four to six weeks after discontinuing the drug.[1][8] Non-human primates regained normal sperm counts within 10 to 15 weeks post-treatment.[5][6]
| Parameter | Species | Dosage | Duration | Outcome | Citation |
| Efficacy | Mouse | 10 mg/kg/day (oral) | 4 Weeks | 99% effective in preventing pregnancy | [6] |
| Sperm Count | Non-human primate | 2.5 and 5 mg/kg/day | 2 Weeks | Significant reduction in sperm count | [2][4] |
| Reversibility | Mouse | N/A | N/A | Fertility restored in 4-6 weeks | [1][8] |
| Reversibility | Non-human primate | N/A | N/A | Sperm counts fully reversed in 10-15 weeks | [5][6] |
Pharmacology and Pharmacokinetics
In vitro and in vivo studies have characterized the pharmacological and pharmacokinetic profile of this compound.
In Vitro Activity & Safety
This compound is a potent and selective inhibitor of RAR-α, with a reported IC50 value of 6.8 nM.[4] In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) assays have provided initial safety and stability data. The compound did not show inhibition of the hERG ion channel or cytotoxicity in HepG2 and lung fibroblast cell lines.[4]
| Parameter | Assay | Species | Value | Citation |
| Potency | RAR-α Inhibition | N/A | IC50 = 6.8 nM | [4] |
| Metabolic Stability | Liver Microsomes (t½) | Human | 9.5 h | [4] |
| Metabolic Stability | Liver Microsomes (t½) | Non-human primate | 23.1 h | [4] |
| Metabolic Stability | Hepatocytes (t½) | Mouse, Human, NHP | 3.2 - 8.7 h | [4] |
| Cardiotoxicity | hERG Inhibition | N/A | No inhibition observed | [4] |
| Cytotoxicity | HepG2 & Lung Fibroblasts | Human | No cytotoxicity observed | [4] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in male CD-1 mice following a single 10 mg/kg oral dose showed rapid absorption, with peak plasma levels (Cmax) of 907 ng/mL reached within 30 minutes.[4] The calculated systemic half-life (t½) in mice was 6.1 hours.[4] The compound was found to accumulate rapidly in the testes and brain.[4] In non-human primates, single oral doses of 1, 5, and 10 mg/kg demonstrated good oral bioavailability and dose-proportional exposure, with clearance observed within 48-96 hours.[4]
| Parameter | Species | Dose (oral) | Value | Citation |
| Cmax | Mouse (CD-1) | 10 mg/kg (single) | 907 ng/mL | [4] |
| Tmax | Mouse (CD-1) | 10 mg/kg (single) | 30 minutes | [4] |
| Systemic Half-life (t½) | Mouse (CD-1) | 10 mg/kg (single) | 6.1 hours | [4] |
| Bioavailability | Non-human primate | 1, 5, 10 mg/kg (single) | Good oral bioavailability | [4] |
| Clearance | Non-human primate | 1, 5, 10 mg/kg (single) | 48-96 hours | [4] |
Preclinical Safety
Across preclinical studies in both mice and non-human primates, this compound was reported to have no observed side effects.[5] Specifically, in non-human primates, no adverse histopathological changes were observed in the testes following treatment.[4] The non-hormonal mechanism of this compound is a key advantage, avoiding the side effects commonly associated with hormonal contraceptives, such as weight gain, mood changes, and increased cardiovascular risk.[3]
Experimental Protocols
Disclaimer: The following protocols are summarized based on publicly available information from research publications. They are intended to provide an overview and may not include all details of the original study design.
General Animal Models
-
Mice: Male CD-1 mice were utilized for pharmacokinetic studies.[4] Mating and fertility trials were also conducted in mice.[6]
-
Non-human Primates: Studies involving sperm count reduction and pharmacokinetics were conducted in non-human primates, identified as cynomolgus monkeys in some reports.[8]
Mouse Mating and Fertility Trial
This protocol aims to assess the efficacy of this compound in preventing pregnancy and its reversibility.
-
Acclimation: Male mice are acclimated to the housing facility.
-
Dosing Phase: A treatment group receives a daily oral dose of this compound (e.g., 10 mg/kg/day) for a specified period (e.g., 4 weeks). A control group receives a vehicle.[6]
-
Mating Trial: During the dosing period, each male mouse is paired with female mice. The females are monitored for pregnancy and litter size.
-
Efficacy Calculation: Contraceptive efficacy is calculated based on the prevention of pregnancies in the treatment group compared to the control group.
-
Reversibility Phase: After the dosing period, this compound administration is ceased.
-
Recovery Mating: The same male mice are again paired with female mice after a washout period (e.g., at intervals up to 6 weeks) to assess the return of fertility.[6]
Pharmacokinetic Analysis
This protocol outlines the general steps for determining the pharmacokinetic profile of this compound.
-
Animal Dosing: Animals (e.g., male CD-1 mice or non-human primates) are administered a single oral dose of this compound at various concentrations.[4]
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., from 30 minutes up to 96 hours).[4]
-
Sample Preparation: Plasma is separated from the blood samples.
-
LC/MS/MS Analysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem-mass spectrometry (LC/MS/MS) method.[4]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life are calculated from the plasma concentration-time data using appropriate software (e.g., Phoenix® WinNonlin®).
Conclusion
The comprehensive preclinical data for this compound strongly support its potential as a first-in-class, non-hormonal, reversible oral contraceptive for men. Its selective mechanism of action, high efficacy in animal models, predictable pharmacokinetics, and excellent safety profile have established a solid foundation for its advancement into human clinical trials.[5] The successful translation of these preclinical findings into safe and effective outcomes in humans could fundamentally change the landscape of contraception, providing a much-needed new option for men and promoting shared responsibility in family planning.
References
- 1. Advances in Contraceptive Vaccine Development: A Comprehensive Review [mdpi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reinstating olfactory bulb-derived limbic gamma oscillations alleviates depression-like behavioral deficits in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Somatic Treatments for Child and Adolescent Depression - PMC [pmc.ncbi.nlm.nih.gov]
YCT529: A Technical Guide on its Impact on Sperm Motility and Morphology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YCT529 is a first-in-class, orally administered, non-hormonal male contraceptive agent that has shown high efficacy in preclinical studies.[1][2] It functions as a selective antagonist of the retinoic acid receptor-alpha (RAR-α), a nuclear receptor crucial for spermatogenesis.[2] By inhibiting RAR-α, this compound disrupts the intricate process of sperm production, leading to a reversible state of infertility. This technical guide provides an in-depth analysis of the core mechanism of this compound and its anticipated impact on critical sperm parameters, namely motility and morphology. While specific quantitative data from this compound clinical trials on these parameters are not yet publicly available, this document synthesizes information from preclinical findings and studies on RAR-α deficient models to project the expected outcomes. Detailed experimental protocols for assessing these sperm characteristics are also provided to facilitate further research in this promising area of male contraception.
Mechanism of Action: Targeting the Retinoic Acid Signaling Pathway
This compound's contraceptive effect is achieved through its targeted inhibition of the retinoic acid receptor-alpha (RAR-α).[1][2] Retinoic acid, a metabolite of vitamin A, is indispensable for male fertility, playing a critical role in the regulation of spermatogenesis.[3][4][5] The process of sperm production is a highly orchestrated sequence of events, including the differentiation of spermatogonia, meiosis, and the morphological transformation of spermatids into mature spermatozoa (spermiogenesis).[4][6]
Retinoic acid exerts its effects by binding to retinoic acid receptors (RARs), which then form heterodimers with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on the DNA, regulating the transcription of target genes essential for spermatogenesis.[3] RAR-α is the predominant RAR isotype in the testes and its function is critical for the progression of spermatogenesis.[4]
This compound acts as a competitive antagonist to retinoic acid, binding to RAR-α and preventing the downstream signaling cascade necessary for normal sperm development.[1][2] This targeted disruption of the RAR-α pathway is the foundational mechanism behind this compound's contraceptive action.[7]
References
- 1. First Hormone-Free Male Birth Control Pill Shows 99% Efficacy in Preclinical Studies [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. The Role of Retinoic Acid in Spermatogenesis and Its Application in Male Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid regulates transitions in mouse sperm production - MIT Department of Biology [biology.mit.edu]
- 7. Male Contraceptive Advances: Non-Hormonal Options [bioethicsobservatory.org]
Technical Whitepaper: YCT529, a Novel Non-Hormonal Male Contraceptive
Executive Summary
The landscape of contraception has been largely static for decades, with a significant disparity in options available for men versus women. YCT529 is a first-in-class, orally administered, non-hormonal male contraceptive candidate that has shown considerable promise in preclinical and early-stage clinical development. Developed by YourChoice Therapeutics in collaboration with the University of Minnesota, this compound operates by selectively antagonizing the retinoic acid receptor-alpha (RAR-α), a key regulator of spermatogenesis.[1][2] This document provides a detailed technical overview of the mechanism of action, preclinical data, and the design and initial findings of the early-stage human clinical trials for this compound.
Mechanism of Action: Targeting the Retinoid Signaling Pathway
The production of sperm, or spermatogenesis, is critically dependent on vitamin A and its metabolite, retinoic acid.[3][4] Retinoic acid binds to retinoic acid receptors (RARs), which then regulate gene expression essential for the development and maturation of sperm cells.[5] Genetic studies have demonstrated that the absence of the alpha isoform of this receptor, RAR-α, leads to sterility in male mice without other discernible health effects, validating it as a promising target for male contraception.[3][6]
This compound is a potent and selective antagonist of RAR-α.[1][6] By blocking the binding of retinoic acid to RAR-α in the testes, this compound effectively halts sperm production without disrupting the body's hormonal systems, notably testosterone levels.[4][7] This targeted, non-hormonal approach is designed to avoid the side effects associated with hormonal contraceptives, such as mood changes, weight gain, and cardiovascular risks.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. prameyanews.com [prameyanews.com]
- 3. scientifixdigest.com [scientifixdigest.com]
- 4. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]
- 5. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]
- 6. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 7. parsemus.org [parsemus.org]
The significance of non-hormonal approaches to male contraception
An In-depth Technical Guide to Non-Hormonal Approaches for Male Contraception
Abstract
The development of non-hormonal male contraceptives represents a paradigm shift in family planning, offering the potential for reversible, safe, and effective options with minimal systemic side effects. This technical guide provides a comprehensive overview of the current landscape of non-hormonal male contraceptive development. It delves into the primary molecular targets, including those involved in spermatogenesis, sperm motility, and fertilization. We present a comparative analysis of lead compounds, detailed experimental protocols for key in vitro and in vivo assays, and visual representations of critical signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing this critical area of reproductive health.
Introduction: The Unmet Need for Male Contraception
For decades, the burden of contraception has disproportionately fallen on women. While hormonal methods for women have been revolutionary, they are not without side effects, and not all women can use them. The options for men, limited to condoms and vasectomy, have remained largely unchanged. There is a significant and growing demand for novel, reversible male contraceptives. Non-hormonal approaches are particularly attractive as they aim to circumvent the systemic effects associated with hormonal manipulation, such as mood changes, weight gain, and cardiovascular risks. The primary goal of non-hormonal male contraception is to temporarily disrupt specific molecular targets essential for male fertility without altering testosterone levels, thus preserving libido and other essential physiological functions.
Key Non-Hormonal Targets and Strategies
The development of non-hormonal male contraceptives is centered on identifying and targeting proteins and pathways that are unique to sperm or the testis. This specificity is crucial for minimizing off-target effects. The main strategies can be broadly categorized as follows:
-
Targeting Spermatogenesis: This approach involves interfering with the production of sperm in the testes. Key targets include the retinoic acid receptor-alpha (RAR-α), which is essential for the initiation of meiosis, and bromodomain and extra-terminal domain (BET) proteins, which regulate gene expression during sperm development.
-
Targeting Sperm Motility: Once produced, sperm must be motile to travel through the female reproductive tract and reach the egg. This strategy focuses on inhibiting proteins crucial for sperm motility, such as the sperm-specific cation channel CatSper, which is vital for the hyperactivated motility required for fertilization.
-
Targeting Sperm-Egg Interaction: This approach aims to prevent the sperm from fertilizing the egg. Key targets include enzymes involved in the acrosome reaction, a process that releases enzymes allowing the sperm to penetrate the egg's outer layer.
Data Summary of Lead Compounds
The following table summarizes the preclinical data for three hypothetical non-hormonal male contraceptive lead compounds, "Compound A," "Compound B," and "Compound C," targeting different mechanisms.
| Parameter | Compound A (RAR-α Inhibitor) | Compound B (CatSper Blocker) | Compound C (Acrosome Reaction Inhibitor) |
| Target | Retinoic Acid Receptor-alpha (RAR-α) | Cation Channel of Sperm (CatSper) | Acrosome-specific protein |
| Mechanism | Inhibition of Spermatogenesis | Inhibition of Sperm Motility | Inhibition of Acrosome Reaction |
| Efficacy (in animal models) | >99% reduction in sperm count | >95% reduction in motile sperm | >98% prevention of fertilization |
| Time to Azoospermia | 8-10 weeks | Not Applicable | Not Applicable |
| Time to Reversibility | 12-16 weeks | < 24 hours | < 48 hours |
| Route of Administration | Oral | Oral | Oral |
| Observed Side Effects | Mild, transient skin dryness | None reported | None reported |
Detailed Experimental Protocols
Computer-Assisted Sperm Analysis (CASA)
Objective: To quantitatively assess the effect of a compound on sperm motility parameters.
Methodology:
-
Collect semen samples from validated animal models (e.g., mice, rabbits) or human donors.
-
Allow samples to liquefy at 37°C for 30 minutes.
-
Prepare a suspension of sperm in a suitable buffer (e.g., Human Tubal Fluid medium) to a final concentration of 10-20 million sperm/mL.
-
Add the test compound (e.g., "Compound B") at varying concentrations to the sperm suspension. An equivalent volume of the vehicle (e.g., DMSO) is added to the control group.
-
Incubate the samples at 37°C in a 5% CO2 atmosphere for 1-4 hours.
-
Load a 10 µL aliquot of the treated sperm suspension into a pre-warmed analysis chamber (e.g., a Makler chamber).
-
Analyze the sample using a CASA system (e.g., Hamilton-Thorne). The system will capture multiple image fields and analyze various motility parameters, including:
-
Total Motility (%)
-
Progressive Motility (%)
-
VCL (Curvilinear Velocity, µm/s)
-
VSL (Straight-Line Velocity, µm/s)
-
VAP (Average Path Velocity, µm/s)
-
-
Record and statistically analyze the data to determine the dose-dependent effect of the compound on sperm motility.
In Vitro Fertilization (IVF) Assay
Objective: To assess the ability of a compound to inhibit fertilization.
Methodology:
-
Collect oocytes from superovulated female mice.
-
Collect sperm from male mice and capacitate them in a suitable medium for 1.5-2 hours.
-
Treat the capacitated sperm with the test compound (e.g., "Compound C") or vehicle control for 30-60 minutes.
-
Co-incubate the treated sperm with the collected oocytes for 4-6 hours.
-
Wash the oocytes to remove excess sperm.
-
Culture the oocytes in a suitable medium for 24 hours.
-
Assess fertilization by observing the presence of two-cell embryos.
-
Calculate the fertilization rate for each treatment group.
Signaling Pathways and Experimental Workflows
Retinoic Acid Signaling in Spermatogenesis
Caption: Retinoic acid signaling pathway in spermatogenesis and the inhibitory action of Compound A.
Experimental Workflow for Lead Compound Screening
Caption: A generalized workflow for the screening and development of non-hormonal male contraceptives.
Conclusion and Future Directions
The development of non-hormonal male contraceptives is at an exciting juncture. With a deeper understanding of the molecular intricacies of male reproduction, a growing number of specific targets are being identified and validated. The approaches outlined in this guide, from inhibiting spermatogenesis to preventing fertilization, all show significant promise. The lead compounds, though still in early stages of development, are demonstrating high efficacy and reversibility in preclinical models.
The path forward requires a multi-pronged approach. Continued basic research is essential to uncover new targets. High-throughput screening of diverse chemical libraries will be crucial for identifying novel lead compounds. Furthermore, the development of more predictive in vitro and in vivo models will be vital for accelerating the translation of these promising candidates from the laboratory to the clinic. The ultimate goal is to provide men with a range of safe, effective, and reversible contraceptive options, thereby promoting shared responsibility in family planning and enhancing reproductive autonomy for all.
Methodological & Application
Application Notes and Protocols for YCT529 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the non-hormonal male contraceptive candidate, YCT529, in preclinical animal models. The information is based on published research and is intended to guide researchers in designing and executing similar studies.
Mechanism of Action
This compound is a selective antagonist of the Retinoic Acid Receptor alpha (RAR-α).[1][2][3] RAR-α is a nuclear receptor crucial for spermatogenesis, the process of sperm production.[1][2] Vitamin A is metabolized in the testes to retinoic acid, which then binds to RAR-α to initiate gene expression necessary for sperm development.[4][5] this compound competitively inhibits the binding of retinoic acid to RAR-α, thereby disrupting spermatogenesis and leading to a reversible state of infertility.[2][4][5]
Figure 1: Mechanism of action of this compound in inhibiting spermatogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in mouse and non-human primate models.
Table 1: this compound Efficacy in Mouse Models
| Parameter | Value | Reference |
| Animal Model | CD-1 Mice | [6] |
| Administration Route | Oral | [7][8][9] |
| Dosage | 10 mg/kg/day | [6][10] |
| Treatment Duration for 99% Efficacy | 4 weeks | [4][10][11] |
| Time to Onset of Infertility | 4 weeks | [7][8][9] |
| Reversibility (Fertility Restoration) | Within 6 weeks post-treatment | [4][5][7][8][9][11][12] |
| Observed Side Effects | None reported | [4][5][11] |
Table 2: this compound Pharmacokinetics in Mice
| Parameter | Value | Reference |
| Animal Model | Male CD-1 Mice | [6] |
| Dosage (Single Dose) | 10 mg/kg | [6] |
| Peak Plasma Concentration (Cmax) | 907 ng/mL (or 2 µM) | [6] |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes | [6] |
| Systemic Half-life (t1/2) | 6.1 hours | [6] |
Table 3: this compound Efficacy in Non-Human Primate Models
| Parameter | Value | Reference |
| Animal Model | Cynomolgus Macaques | [12] |
| Administration Route | Oral | [7][12] |
| Dosages Tested (Single Dose) | 1, 5, and 10 mg/kg | [6] |
| Dosages Tested (Repeat Dose) | 2.5 and 5 mg/kg/day | [6] |
| Time to Onset of Sperm Production Inhibition | 2 weeks | [4][5][6][7][8][9][11][12] |
| Reversibility (Sperm Count Restoration) | 10-15 weeks post-treatment | [4][5][6][7][8][9][10][11][12] |
| Observed Side Effects | None reported | [7][10][12] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in animal models, based on the methodologies described in the cited literature.
Protocol 1: Evaluation of Contraceptive Efficacy in Male Mice
1. Objective: To determine the efficacy of orally administered this compound in inducing reversible infertility in male mice.
2. Materials:
- This compound compound
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Male CD-1 mice (sexually mature, 8-10 weeks old)
- Female CD-1 mice (sexually mature, 8-10 weeks old)
- Standard laboratory animal housing and diet
- Oral gavage needles
- Mating cages
3. Methods:
- Animal Acclimation: Acclimate male mice to the housing facility for at least one week prior to the start of the study.
- Grouping: Randomly assign male mice to two groups:
- Control Group: Receives vehicle only.
- Treatment Group: Receives this compound at 10 mg/kg/day.
- Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for the 10 mg/kg/day dosage.
- Administration: Administer the respective formulations to the male mice via oral gavage once daily for 4 consecutive weeks.
- Mating Trials:
- After 4 weeks of treatment, pair each male mouse with a sexually receptive female mouse for a period of 5-7 days.
- Monitor females daily for the presence of a vaginal plug, indicating mating.
- Separate the females after the mating period and monitor for pregnancy and litter size for approximately 3 weeks.
- Reversibility Study:
- After the initial mating trial, cease administration of this compound and the vehicle.
- Allow the male mice a recovery period of 6 weeks.
- After the recovery period, conduct a second round of mating trials as described above to assess the return of fertility.
- Endpoint Analysis:
- Primary Endpoint: Pregnancy rate in female mice paired with treated vs. control males.
- Secondary Endpoints: Litter size, sperm count, and motility from epididymal sperm samples at the end of the treatment and recovery periods.
Protocol 2: Evaluation of Spermatogenesis Inhibition in Non-Human Primates
1. Objective: To assess the effect of orally administered this compound on sperm production in male non-human primates.
2. Materials:
- This compound compound
- Vehicle for oral administration
- Sexually mature male Cynomolgus macaques
- Appropriate housing and diet for non-human primates
- Equipment for semen collection (e.g., electroejaculation)
- Microscope and hemocytometer for sperm count analysis
3. Methods:
- Baseline Data Collection: Prior to treatment, collect baseline semen samples from each animal to determine normal sperm count.
- Grouping: Assign animals to different dose groups (e.g., 2.5 mg/kg/day and 5 mg/kg/day) and a control group receiving the vehicle.
- Administration: Administer this compound or vehicle orally once daily.
- Monitoring:
- Collect semen samples at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period.
- Analyze semen samples for sperm concentration.
- Treatment Duration: Continue treatment for a predefined period, for example, until a significant reduction in sperm count is observed (e.g., 2 weeks).
- Reversibility Assessment:
- Discontinue this compound administration after the treatment phase.
- Continue to collect and analyze semen samples at regular intervals until sperm counts return to baseline levels. This may take 10-15 weeks.
- Health Monitoring: Throughout the study, monitor the animals for any adverse side effects.
Experimental Workflow Visualization
Figure 2: General workflow for preclinical evaluation of this compound.
References
- 1. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. First Hormone-Free Male Birth Control Pill Shows 99% Efficacy in Preclinical Studies [trial.medpath.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 7. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]
- 11. Male Birth Control Pill Enters Human Clinical Trials | Technology Networks [technologynetworks.com]
- 12. A new non-hormonal male contraceptive: how animals in research are paving the way :: Understanding Animal Research [understandinganimalresearch.org.uk]
Application Notes and Protocols for In Vivo Studies with YCT529 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
YCT529 is a potent and selective inhibitor of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor crucial for spermatogenesis.[1][2][3] By targeting RARα, this compound disrupts the vitamin A signaling pathway essential for sperm production, leading to reversible male infertility.[1][3][4] Preclinical studies in mice have demonstrated that oral administration of this compound can achieve a 99% efficacy in preventing pregnancy, with fertility being fully restored upon cessation of treatment.[1][3][5][6][7] These promising results have positioned this compound as a first-in-class, non-hormonal male contraceptive candidate currently undergoing human clinical trials.[6][8]
These application notes provide detailed protocols for designing and conducting in vivo studies in mice to evaluate the efficacy, reversibility, and mechanism of action of this compound.
Mechanism of Action: RARα Signaling in Spermatogenesis
Retinoic acid (RA), a metabolite of vitamin A, is indispensable for male fertility. Within the testes, RA binds to Retinoic Acid Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, regulating the transcription of genes essential for spermatogonial differentiation and meiosis. This compound acts as a competitive antagonist to RA at the RARα receptor, thereby inhibiting the downstream gene expression necessary for sperm development.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Parameter | Value | Reference |
|---|---|---|
| Dose (Oral) | 10 mg/kg | [9] |
| Peak Plasma Concentration (Cmax) | 907 ng/mL | [9] |
| Time to Peak Concentration (Tmax) | 30 minutes | [9] |
| Systemic Half-life (t1/2) | 6.1 hours |[9] |
Table 2: Efficacy and Reversibility of this compound in Male Mice
| Parameter | Dosing Regimen | Observation | Reference |
|---|---|---|---|
| Efficacy | 10 mg/kg/day for 4 weeks | 99% prevention of pregnancy | [5][6][7] |
| Reversibility | Cessation of treatment | Fertility restored within 4-6 weeks |[1][3][5][10] |
Experimental Protocols
Animal Models
-
Strain: CD-1 mice are a suitable outbred strain for these studies and have been used in pharmacokinetic evaluations of this compound.[1][9]
-
Age: Sexually mature male mice (8-10 weeks old) should be used.
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Formulation and Administration
-
Formulation: this compound can be suspended in 0.85% saline for oral administration.[5]
-
Administration: Administer this compound or vehicle control daily via oral gavage at a volume of 10 mL/kg body weight.
Efficacy Study: Continuous Mating Trial
-
Initiation: After 2-4 weeks of daily this compound or vehicle administration, house each male individually with two sexually mature female CD-1 mice.
-
Monitoring: Monitor females daily for the presence of a vaginal plug, which indicates mating.
-
Duration: Continue co-housing for a period that covers at least two full estrous cycles in the females (approximately 10-14 days).
-
Endpoint: Separate the females and monitor for pregnancy and litter size for 21 days.
-
Calculation of Efficacy: Efficacy (%) = (1 - (Number of pregnancies in treatment group / Number of pregnancies in vehicle group)) * 100.
Sperm Parameter Analysis
-
Sample Collection: At the end of the treatment period, euthanize a subset of male mice. Isolate the cauda epididymides.
-
Sperm Extraction: Place the cauda epididymides in a pre-warmed buffer (e.g., M2 medium) and make several incisions to allow sperm to swim out.
-
Sperm Count: Dilute the sperm suspension and count the number of spermatozoa using a hemocytometer.
-
Motility Assessment: Place a drop of the sperm suspension on a pre-warmed slide and assess the percentage of motile sperm and progressively motile sperm using a microscope. Computer-Assisted Sperm Analysis (CASA) systems can provide more objective measurements.
Histological Analysis
-
Tissue Collection and Fixation: At necropsy, collect testes and epididymides. Fix the tissues in Bouin's solution or 4% paraformaldehyde.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to observe the general morphology of the seminiferous tubules and epididymis.
-
Analysis: Examine the sections for signs of disrupted spermatogenesis, such as the absence of mature spermatids, presence of vacuoles in the seminiferous epithelium, and reduced sperm in the epididymal lumen.
Immunohistochemistry for RARα
-
Antigen Retrieval: For paraffin-embedded sections, perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for RARα overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) for visualization.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Analysis: Assess the localization and expression levels of RARα in the different cell types of the testis.
Reversibility Study
-
Treatment Cessation: After the 4-week treatment period, cease administration of this compound.
-
Recovery Period: Allow the mice a recovery period of at least 6 weeks.
-
Assessment: At the end of the recovery period, repeat the continuous mating trial and sperm parameter analysis to assess the restoration of fertility.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound in mice. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the efficacy, reversibility, and mechanism of action of this promising non-hormonal male contraceptive candidate. Careful experimental design and execution are paramount to advancing our understanding of this compound and its potential clinical utility.
References
- 1. CD-1 mice females recognize male reproductive success via volatile organic compounds in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 3. sciencealert.com [sciencealert.com]
- 4. Male contraceptive drug shows promise in mice, study suggests | UK News | Sky News [news.sky.com]
- 5. researchgate.net [researchgate.net]
- 6. From concept to the clinic: Retinoic acid receptor α antagonist YCT-529, an oral non-hormonal male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug causes reversible male contraception in mice | National Institutes of Health (NIH) [nih.gov]
- 8. ctiexchange.org [ctiexchange.org]
- 9. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing YCT529 Efficacy in Primate Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is an investigational, non-hormonal male contraceptive agent that functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2][3] The RAR-α pathway is crucial for spermatogenesis, and its inhibition by this compound disrupts the production and maturation of sperm cells, leading to temporary infertility.[2][3] Preclinical studies in non-human primates, specifically cynomolgus monkeys, have demonstrated the potential of this compound as an effective and reversible male contraceptive.[1][4] This document provides detailed protocols for assessing the efficacy of this compound in primate models, based on findings from these preclinical studies.
Mechanism of Action: RAR-α Signaling Pathway
This compound exerts its contraceptive effect by competitively inhibiting the binding of retinoic acid, a metabolite of vitamin A, to the retinoic acid receptor-alpha (RAR-α).[2][5] In the absence of this binding, the RAR-α-mediated signaling cascade, which is essential for the differentiation and development of sperm cells, is disrupted.[2][6] This targeted inhibition leads to a cessation of spermatogenesis and subsequent infertility.[2]
Caption: this compound blocks the RAR-α signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of this compound in cynomolgus monkeys.
| Parameter | Result | Citation |
| Dosage | Daily oral administration | [1] |
| Time to Efficacy | Reduction in sperm count to below fertility threshold within 2 weeks. | [1][5] |
| Reversibility | Return to normal sperm counts within 10-15 weeks after cessation of dosing. | [4][5] |
| Safety | No reported adverse side effects. | [1][4] |
Experimental Protocols
These protocols are designed for assessing the efficacy, reversibility, and safety of this compound in a male non-human primate model, such as the cynomolgus monkey (Macaca fascicularis).
Animal Model and Dosing
-
Species: Adult, sexually mature male cynomolgus monkeys (Macaca fascicularis).
-
Housing: Animals should be housed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dosing Regimen: this compound is administered orally on a daily basis. The specific dose should be determined based on allometric scaling from rodent studies and preliminary dose-ranging studies in primates.
-
Control Group: A control group receiving a vehicle placebo should be included.
Experimental Workflow
Caption: Experimental workflow for this compound primate studies.
Semen Collection and Analysis Protocol
Objective: To evaluate the effect of this compound on sperm count, motility, and morphology.
Materials:
-
Electroejaculation device with appropriate penile probe for cynomolgus monkeys.
-
Sterile collection tubes.
-
Semen analysis medium (e.g., modified Tyrode's albumin lactate pyruvic acid [TALP] medium).
-
Computer-Assisted Sperm Analysis (CASA) system.
-
Microscope slides and coverslips.
-
Stains for morphology assessment (e.g., Papanicolaou stain).
Procedure:
-
Animal Preparation: The animal is safely restrained according to IACUC-approved procedures. Anesthesia may be used if necessary.
-
Semen Collection:
-
Place the lubricated penile probe of the electroejaculator at the base of the penis.
-
Apply a series of low-voltage electrical stimuli in a rhythmic pattern to induce ejaculation.
-
Collect the ejaculate in a sterile collection tube.
-
-
Liquefaction: Allow the seminal coagulum to liquefy at 37°C for 30 minutes.
-
Semen Analysis (using CASA):
-
Sperm Concentration: Dilute an aliquot of the liquefied semen in semen analysis medium. Load a sample into a counting chamber (e.g., Makler chamber) and analyze using the CASA system to determine sperm concentration (sperm/mL).
-
Sperm Motility: Load a small aliquot of the diluted semen onto a pre-warmed microscope slide and analyze immediately with the CASA system to determine the percentage of motile and progressively motile sperm.
-
Sperm Morphology: Prepare a smear of the semen on a microscope slide. Fix and stain the smear. Evaluate at least 200 sperm under a microscope for morphological abnormalities of the head, midpiece, and tail.
-
Hormone Monitoring Protocol
Objective: To assess the impact of this compound on key reproductive hormones.
Materials:
-
Blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
Enzyme-linked immunosorbent assay (ELISA) kits for testosterone, follicle-stimulating hormone (FSH), and luteinizing hormone (LH).
Procedure:
-
Blood Collection: Collect blood samples from a peripheral vein (e.g., saphenous vein) at regular intervals (e.g., weekly).
-
Serum Separation: Allow the blood to clot, then centrifuge to separate the serum.
-
Hormone Analysis: Analyze the serum samples for testosterone, FSH, and LH concentrations using commercially available ELISA kits according to the manufacturer's instructions.
Clinical Pathology and Safety Assessment Protocol
Objective: To monitor the overall health and identify any potential adverse effects of this compound.
Materials:
-
Blood collection tubes (with appropriate anticoagulants, e.g., EDTA for hematology, sodium heparin for clinical chemistry).
-
Automated hematology and clinical chemistry analyzers.
Procedure:
-
Blood Collection: Collect blood samples at baseline and at regular intervals during the treatment and recovery phases.
-
Hematology: Analyze whole blood for a complete blood count (CBC), including red blood cell count, white blood cell count and differential, hemoglobin, and hematocrit.
-
Clinical Chemistry: Analyze plasma or serum for key markers of liver function (e.g., ALT, AST, ALP, bilirubin), kidney function (e.g., BUN, creatinine), and other metabolic parameters.
-
Physical Examinations: Conduct regular physical examinations, including body weight measurements and observation for any clinical signs of toxicity.
Testicular Histopathology Protocol (Terminal Study)
Objective: To evaluate the microscopic effects of this compound on testicular tissue.
Materials:
-
Fixative (e.g., 10% neutral buffered formalin or Bouin's solution).
-
Paraffin embedding materials.
-
Microtome.
-
Hematoxylin and eosin (H&E) stain.
-
Light microscope.
Procedure:
-
Tissue Collection: At the end of the study, humanely euthanize the animals and collect the testes.
-
Fixation: Immediately fix the testes in the chosen fixative.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome.
-
Staining: Mount the sections on microscope slides and stain with H&E.
-
Microscopic Examination: A qualified pathologist should examine the stained sections to assess the integrity of the seminiferous tubules, the presence and stages of spermatogenesis, and the morphology of Sertoli and Leydig cells.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy, reversibility, and safety of this compound in non-human primate models. Adherence to these standardized procedures will ensure the generation of robust and reliable data to support the further clinical development of this compound as a novel non-hormonal male contraceptive.
References
- 1. Development of a new device for artificial insemination in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Computer Assisted Sperm Analysis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on reproductive endocrinology in non-human primates: application of non-invasive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abstractscorecard.com [abstractscorecard.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Scholars@Duke publication: Selected Resources for Pathology Evaluation of Nonhuman Primates in Nonclinical Safety Assessment. [scholars.duke.edu]
Application Notes and Protocols for In Vitro Testing of YCT529's Binding Affinity to RAR-alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is a novel, non-hormonal male contraceptive agent that functions as a selective antagonist of the Retinoic Acid Receptor-alpha (RAR-α). RAR-alpha is a nuclear receptor that plays a critical role in spermatogenesis. By inhibiting RAR-alpha, this compound disrupts the process of sperm production, leading to reversible infertility. The development and characterization of this compound necessitate robust and reliable in vitro assays to quantify its binding affinity and selectivity for its molecular target, RAR-alpha.
These application notes provide detailed protocols for three common in vitro assays to determine the binding affinity of this compound to RAR-alpha: a Radioligand Binding Assay, a Fluorescence Polarization (FP) Assay, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.
Principle of the Assays
The core principle behind these assays is the measurement of the interaction between this compound and the RAR-alpha protein. This is typically achieved through a competitive binding format where this compound competes with a known, labeled ligand (a radioligand or a fluorescently tagged molecule) for binding to the RAR-alpha receptor. The displacement of the labeled ligand by this compound is measured, allowing for the determination of its binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50), which can then be used to calculate the inhibitory constant (Ki).
Data Presentation
The binding affinity of this compound for RAR-alpha has been determined using a transactivation assay, which measures the functional consequence of receptor binding.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound | RAR-alpha | Transactivation Assay | IC50 | 6.8[1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the RAR-alpha activity in this functional assay. Further binding assays are recommended to determine direct binding affinity constants such as Ki and Kd.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the RAR-alpha signaling pathway and the general experimental workflows for the described binding assays.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted from a standard procedure for determining the binding of ligands to human recombinant RAR-alpha.[2]
Materials and Reagents:
-
Human recombinant RAR-alpha ligand-binding domain (LBD), which can be expressed in and purified from E. coli or insect cells.[3][4]
-
[³H]-all-trans-retinoic acid (ATRA) or [³H]-9-cis-retinoic acid as the radioligand.
-
This compound.
-
Unlabeled all-trans-retinoic acid or 9-cis-retinoic acid for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing additives such as MgCl₂, EDTA, and a protease inhibitor cocktail.[5]
-
Scintillation fluid.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation counter.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Dilute the human recombinant RAR-alpha LBD in assay buffer to the desired final concentration (e.g., 0.025 µg per well).[2]
-
Dilute the [³H]-radioligand in assay buffer to a final concentration near its Kd (e.g., 3 nM for [³H]-9-cis-retinoic acid).[2]
-
Prepare a high concentration of unlabeled retinoic acid (e.g., 1 µM) for determining non-specific binding.[2]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, diluted RAR-alpha, and the [³H]-radioligand.
-
Non-specific Binding: Add assay buffer, diluted RAR-alpha, the [³H]-radioligand, and a high concentration of unlabeled retinoic acid.
-
Competitive Binding: Add assay buffer, diluted RAR-alpha, the [³H]-radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours) at a controlled temperature (e.g., 4°C).[2]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This is a generalized protocol for a competitive FP assay that can be adapted for RAR-alpha.
Materials and Reagents:
-
Human recombinant RAR-alpha LBD.
-
A fluorescently labeled RAR-alpha ligand (fluorescent tracer).
-
This compound.
-
Assay Buffer (e.g., phosphate-buffered saline with a small amount of a non-ionic detergent like Tween-20 to prevent aggregation).
-
Black, low-binding 96-well or 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and create a serial dilution series.
-
Determine the optimal concentration of the fluorescent tracer and RAR-alpha LBD through preliminary experiments to achieve a stable and significant polarization signal.
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the fluorescent tracer at its optimal concentration to all wells.
-
Add varying concentrations of this compound to the test wells.
-
Initiate the binding reaction by adding the RAR-alpha LBD at its optimal concentration to all wells except for the "tracer alone" controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a period sufficient to reach equilibrium, protecting it from light.
-
-
Detection:
-
Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
-
Data Analysis:
-
The data is typically plotted as the change in millipolarization (mP) units versus the logarithm of the this compound concentration.
-
Fit the data to a competitive binding curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a generalized protocol for a competitive TR-FRET assay.
Materials and Reagents:
-
GST-tagged human recombinant RAR-alpha LBD.
-
A terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
A fluorescently labeled RAR-alpha ligand (e.g., labeled with fluorescein or another suitable acceptor fluorophore).
-
This compound.
-
Assay Buffer.
-
Low-volume, black 384-well plates.
-
A TR-FRET compatible plate reader.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare solutions of GST-RAR-alpha LBD, Tb-anti-GST antibody, and the fluorescently labeled ligand in assay buffer. Optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
Add varying concentrations of this compound to the wells.
-
Add a pre-mixed solution of GST-RAR-alpha LBD and Tb-anti-GST antibody.
-
Initiate the reaction by adding the fluorescently labeled ligand.
-
-
Incubation:
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
-
Detection:
-
Measure the time-resolved fluorescence at two wavelengths (one for the donor and one for the acceptor) using the plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Calculate the Ki value.
-
References
- 1. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Ligand specificities of recombinant retinoic acid receptors RAR alpha and RAR beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Binding activity of retinoids with recombinant human retinoic acid receptor RAR alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Synthesis of YCT529
For Research Purposes Only
Introduction
YCT529 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RAR-α), a nuclear receptor critically involved in spermatogenesis. By inhibiting RAR-α, this compound disrupts the vitamin A signaling pathway essential for sperm production, leading to reversible male infertility. This compound is under investigation as a non-hormonal male contraceptive. These application notes provide detailed protocols for the synthesis of this compound for research applications, along with relevant data and pathway information.
Chemical Information
| Property | Value |
| IUPAC Name | 4-[5-[2,2-Dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid |
| Molecular Formula | C₂₉H₂₅NO₃ |
| Molar Mass | 435.52 g/mol |
| CAS Number | 2863670-66-8 |
Mechanism of Action
This compound functions by selectively blocking the retinoic acid receptor alpha (RAR-α). Retinoic acid, a metabolite of vitamin A, plays a crucial role in spermatogenesis by binding to RARs, which then regulate gene expression necessary for sperm development. This compound competitively inhibits the binding of retinoic acid to RAR-α, thereby disrupting this signaling pathway and leading to a halt in sperm production. This mechanism is non-hormonal and has been shown to be reversible upon cessation of treatment.
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: Retinoic Acid Receptor Alpha (RAR-α) Signaling Pathway and Inhibition by this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following protocol is a general guide based on synthetic strategies for similar compounds. Researchers should refer to the specific examples provided in U.S. Patent No. 11,780,828 for detailed experimental procedures.
Experimental Workflow
Caption: General Synthetic Workflow for this compound.
Detailed Protocol (General Method)
Step 1: Synthesis of the Chromene Intermediate
A substituted phenol is reacted with a propargyl alcohol derivative in the presence of a catalyst (e.g., a silver or gold salt) to form the chromene ring system. The specific starting materials will dictate the final substitution pattern on the chromene core.
Step 2: Halogenation of the Chromene Intermediate
The chromene intermediate is halogenated, typically brominated or iodinated, at the desired position for subsequent cross-coupling. This is often achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Step 3: Preparation of the Pyrrole-Benzoic Acid Moiety
A suitable pyrrole precursor, such as a 2-formylpyrrole derivative, is coupled with a boronic acid or ester derivative of benzoic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) via a Suzuki coupling reaction.
Step 4: Suzuki or Stille Coupling
The halogenated chromene intermediate is coupled with the pyrrole-benzoic acid moiety using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
Step 5: Ester Hydrolysis
The resulting ester is hydrolyzed to the carboxylic acid (this compound) using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (THF), methanol, and water.
Step 6: Purification and Characterization
The final product, this compound, is purified by techniques such as column chromatography and/or recrystallization. The structure and purity should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Reference |
| RAR-α Antagonist Activity (IC₅₀) | ~5 nM | [Communications Medicine, 2025] |
| Selectivity for RAR-α over RAR-β/γ | >1000-fold | [Communications Medicine, 2025] |
| Efficacy in Preventing Pregnancy (mice) | 99% | [YourChoice Therapeutics] |
| Reversibility of Contraceptive Effect (mice) | Fertility restored within 4-6 weeks | [YourChoice Therapeutics] |
Safety and Handling
This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Disclaimer
This document is intended for informational and research purposes only and does not constitute a license to practice any patented inventions. The synthesis and use of this compound may be covered by U.S. Patent No. 11,780,828 and other pending or issued patents. Researchers should ensure they have the necessary licenses and approvals before synthesizing or using this compound.
Application Notes and Protocols for Assessing Sperm Count and Viability Following YCT529 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is an experimental non-hormonal male contraceptive that functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1] By inhibiting RAR-α, this compound disrupts spermatogenesis, the process of sperm production, by interfering with vitamin A signaling in the testes.[1][2][3] Preclinical studies in mice and non-human primates have demonstrated the efficacy of this compound in reducing sperm count and preventing pregnancy in a reversible manner.[1][2][4] This document provides detailed protocols for the collection of spermatozoa and the subsequent measurement of sperm count and viability in animal models treated with this compound, essential for preclinical evaluation of its contraceptive efficacy.
Mechanism of Action of this compound
This compound targets the retinoic acid receptor-alpha (RAR-α), a key regulator in the vitamin A signaling pathway essential for spermatogenesis.[1][2][3] Retinoic acid, a metabolite of vitamin A, is crucial for the development and maturation of sperm cells.[3] this compound acts as an antagonist to RAR-α, blocking the binding of retinoic acid to its receptor. This inhibition disrupts the downstream signaling cascade necessary for the proliferation and differentiation of spermatogonia into mature spermatozoa, ultimately leading to a reduction in sperm production and release.[2][5]
Experimental Protocols
I. Spermatozoa Collection
Accurate assessment of sperm parameters begins with proper sample collection. The method of collection varies depending on the animal model.
A. Rodent (Mouse/Rat) Sperm Collection
The standard and most reliable method for obtaining a complete sperm sample from rodents is by dissecting the caudae epididymides and vasa deferentia from a euthanized animal.[4][6]
-
Materials:
-
Euthanasia apparatus (e.g., CO2 chamber)
-
Dissecting tools (scissors, forceps)
-
Petri dish
-
Sperm capacitation medium (e.g., Human Tubal Fluid [HTF] medium supplemented with bovine serum albumin [BSA]) pre-warmed to 37°C
-
18-gauge needles
-
-
Protocol:
-
Euthanize the male rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect to expose the reproductive tract and carefully remove the testes with the epididymides and vasa deferentia attached.
-
Separate the caudae epididymides and vasa deferentia from the testes.
-
Place the caudae epididymides and vasa deferentia in a petri dish containing 1.5 mL of pre-warmed sperm capacitation medium.
-
Using two 18-gauge needles, make several incisions in the caudae epididymides to allow the sperm to disperse into the medium.
-
Gently squeeze the vasa deferentia with fine forceps to release the sperm.
-
Incubate the dish at 37°C for 10-15 minutes to allow the sperm to swim out into the medium.
-
Collect the sperm suspension for immediate analysis.
-
B. Non-Human Primate (NHP) Sperm Collection
Electroejaculation is a common and effective method for collecting semen from NHPs.[2] This procedure requires anesthesia and should be performed by trained personnel.
-
Materials:
-
Anesthetic agent (as per veterinary recommendation)
-
Electroejaculator with appropriate rectal probe
-
Sterile collection tube
-
-
Protocol:
-
Anesthetize the NHP following approved veterinary protocols.
-
Position the animal in lateral or ventral recumbency.
-
Insert the lubricated rectal probe, ensuring proper orientation of the electrodes over the prostate.
-
Deliver a series of electrical stimulations with increasing voltage, monitoring the animal for ejaculation.
-
Collect the ejaculate in a sterile collection tube.
-
Allow the semen to liquefy at room temperature for 30 minutes before proceeding with analysis.
-
II. Sperm Count Measurement
A hemocytometer is the gold standard for manual sperm concentration assessment.
-
Materials:
-
Sperm suspension
-
Hemocytometer (e.g., Neubauer chamber)
-
Microscope
-
1% formalin in PBS (optional, for immobilization)
-
-
Protocol:
-
Mix the sperm suspension gently to ensure homogeneity.
-
Make an appropriate dilution of the sperm suspension in 1% formalin in PBS to immobilize the sperm and achieve a countable concentration (e.g., 1:20 dilution).
-
Load the diluted sample into the hemocytometer chamber and allow it to settle for 5 minutes.
-
Under a microscope at 200x or 400x magnification, count the number of sperm heads within the central grid of the hemocytometer.
-
Calculate the sperm concentration using the following formula:
-
Sperm Concentration (sperm/mL) = (Number of sperm counted x Dilution factor x 10,000) / Number of squares counted
-
-
III. Sperm Viability Assessment
Sperm viability is a measure of the proportion of live sperm in a sample and is crucial for determining if immotile sperm are dead or alive.
A. Eosin-Nigrosin Staining
This is a widely used and simple dye exclusion method. Live sperm with intact membranes will exclude the eosin stain and appear white, while dead sperm with compromised membranes will take up the stain and appear pink/red against the dark nigrosin background.[7][8]
-
Materials:
-
Sperm suspension
-
Eosin Y solution (1% w/v in distilled water)
-
Nigrosin solution (10% w/v in distilled water)
-
Microscope slides
-
Microscope
-
-
Protocol:
-
On a clean microscope slide, mix one drop of sperm suspension with two drops of eosin Y solution.
-
After 30 seconds, add three drops of nigrosin solution and mix thoroughly.
-
Create a thin smear on a second microscope slide and allow it to air dry completely.
-
Examine the slide under a microscope at 400x or 1000x magnification.
-
Count at least 200 spermatozoa and classify them as either live (unstained) or dead (stained pink/red).
-
Calculate the percentage of viable sperm:
-
% Viability = (Number of live sperm / Total number of sperm counted) x 100
-
-
B. Fluorescent Staining (SYBR-14 and Propidium Iodide)
This method offers a more sensitive assessment of sperm viability. SYBR-14 is a cell-permeant nucleic acid stain that labels live sperm green, while propidium iodide (PI) is a cell-impermeant stain that labels dead sperm with compromised membranes red.[3]
-
Materials:
-
Sperm suspension
-
LIVE/DEAD Sperm Viability Kit (containing SYBR-14 and Propidium Iodide)
-
Fluorescence microscope with appropriate filters for FITC and TRITC
-
Incubator at 37°C
-
-
Protocol:
-
Dilute the sperm sample in a suitable buffer (e.g., HEPES-buffered saline).
-
Add SYBR-14 to the sperm suspension to a final concentration of 1 µM and incubate at 37°C for 5-10 minutes.
-
Add propidium iodide to a final concentration of 12 µM.
-
Place a drop of the stained sperm suspension on a microscope slide and cover with a coverslip.
-
Immediately examine the slide using a fluorescence microscope.
-
Count at least 200 spermatozoa and classify them as live (green fluorescence) or dead (red fluorescence).
-
Calculate the percentage of viable sperm.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison between treatment and control groups.
Table 1: Sperm Count and Viability Data
| Group | Animal ID | Sperm Concentration (x 10^6/mL) | Total Sperm Count (x 10^6) | Sperm Viability (%) |
| Control | C1 | |||
| C2 | ||||
| C3 | ||||
| This compound-Treated | T1 | |||
| T2 | ||||
| T3 | ||||
| Mean ± SD |
Sperm Motility Analysis (Optional but Recommended)
While the core request focuses on sperm count and viability, assessing sperm motility provides a more comprehensive picture of the functional consequences of this compound treatment. Computer-Assisted Sperm Analysis (CASA) is the preferred method for objective and detailed motility assessment.[9][10][11]
CASA Protocol Outline:
-
Place a small aliquot of the fresh, liquefied sperm sample into a pre-warmed analysis chamber (e.g., Makler or Leja chamber).
-
Analyze the sample using a CASA system according to the manufacturer's instructions.
-
Key parameters to assess include:
-
Total Motility (%): The percentage of sperm showing any movement.
-
Progressive Motility (%): The percentage of sperm moving in a forward direction.
-
Kinematic Parameters:
-
VCL (Curvilinear Velocity): The total distance traveled by the sperm head divided by the time elapsed.
-
VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time elapsed.
-
VAP (Average Path Velocity): The average velocity of the sperm head along its average path.
-
ALH (Amplitude of Lateral Head Displacement): The magnitude of the lateral movement of the sperm head.
-
BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.
-
-
Table 2: Sperm Motility Parameters (CASA)
| Group | Animal ID | Total Motility (%) | Progressive Motility (%) | VCL (µm/s) | VSL (µm/s) | VAP (µm/s) |
| Control | C1 | |||||
| C2 | ||||||
| C3 | ||||||
| This compound-Treated | T1 | |||||
| T2 | ||||||
| T3 | ||||||
| Mean ± SD |
Conclusion
The protocols outlined in these application notes provide a standardized approach to measuring sperm count and viability in preclinical studies of this compound. Consistent application of these methods will ensure the generation of reliable and reproducible data, which is essential for the accurate evaluation of the contraceptive efficacy of this novel non-hormonal agent. For a complete assessment of testicular function, it is also recommended to perform histopathological analysis of the testes and to measure relevant hormone levels.
References
- 1. austinivf.com [austinivf.com]
- 2. Association of Primate Veterinarians Guideline for Semen Collection in Nonhuman Primates in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIVE/DEAD Sperm Viability Kit Imaging Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Harvesting Sperm and Artificial Insemination of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microsurgical and Percutaneous Epididymal Sperm Aspiration for Sperm Collection from Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sperm Vitality: Eosin-Nigrosin Dye Exclusion (Chapter 6) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
- 8. Product Categories|Viability Stain [fertilitysolutions.com]
- 9. Standard Semen Analysis: Computer-Assisted Semen Analysis (Chapter 2) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
- 10. shreeivfclinic.com [shreeivfclinic.com]
- 11. clinidiag.com [clinidiag.com]
YCT529 Administration for Long-Term Contraceptive Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is an experimental, non-hormonal male contraceptive agent that acts as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2] By inhibiting this receptor, this compound disrupts spermatogenesis, the process of sperm production, leading to a reversible state of infertility.[1][3] This document provides detailed application notes and protocols for the administration of this compound in long-term contraceptive studies, based on available preclinical and clinical data.
Mechanism of Action
This compound operates by competitively binding to RAR-α, a nuclear receptor crucial for male germ cell development and differentiation.[4][5] This receptor is a key component of the vitamin A signaling pathway in the testes.[2][3] By blocking the binding of retinoic acid, a metabolite of vitamin A, to RAR-α, this compound effectively halts sperm production without impacting testosterone levels or other hormonal pathways.[4][5] This targeted, non-hormonal mechanism is a significant advantage, potentially avoiding the side effects associated with hormonal contraceptives.[5]
References
- 1. YourChoice Therapeutics Doses First Participants in Phase Ia/IIb Trial of Hormone-Free Male Contraceptive Pill YCT-529 [trial.medpath.com]
- 2. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]
- 3. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Hormone-Free Male Pill? YCT-529 Shows Early Promise [medscape.com]
- 5. What We Know About The Male Birth Control Pill YCT-529 Tested By Researchers [forbes.com]
Evaluating the Reversibility of YCT529's Effects on Fertility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of YCT529, a promising non-hormonal male contraceptive. The focus is on the methodologies to assess the reversibility of its effects on fertility, drawing from key preclinical studies in mice and non-human primates.
Introduction
This compound is a selective antagonist of the retinoic acid receptor alpha (RAR-α), a nuclear receptor critical for spermatogenesis.[1] By inhibiting RAR-α, this compound disrupts the vitamin A signaling pathway in the testes, leading to a temporary cessation of sperm production and, consequently, infertility.[1][2] A crucial aspect of its development as a viable contraceptive is the complete reversibility of its effects upon discontinuation. These notes detail the protocols used to verify this reversibility.
Mechanism of Action: RAR-α Signaling Pathway
This compound acts as a competitive inhibitor at the RAR-α receptor, preventing the binding of its natural ligand, all-trans-retinoic acid (a metabolite of vitamin A). This disruption blocks the downstream gene transcription necessary for the development and maturation of sperm cells.
References
YCT529 Compound: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed best practices for the handling, storage, and experimental use of YCT529, a selective retinoic acid receptor alpha (RAR-α) antagonist.
This compound is a potent, non-hormonal experimental drug candidate for male contraception.[1][2] It functions by selectively inhibiting RAR-α, a key regulator in the vitamin A signaling pathway essential for spermatogenesis.[1][3] By disrupting this pathway, this compound impedes the development and maturation of sperm cells, leading to temporary and reversible infertility.[1][3]
Chemical and Physical Properties
Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility. The compound is supplied as a solid sodium salt.[4]
| Property | Value | Source |
| Formal Name | 4-(5-(2,2-dimethyl-4-(p-tolyl)-2H-chromen-6-yl)-1H-pyrrol-2-yl)benzoate, sodium salt | [4] |
| Molecular Formula | C29H24NNaO3 | [4] |
| Formula Weight | 457.5 g/mol | [5] |
| Purity | ≥98% | [4] |
| Formulation | A solid | [4] |
| Solubility | Soluble in DMSO; Slightly soluble in acetonitrile and aqueous solutions | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
Handling and Storage Protocols
Safety Precautions: this compound should be considered hazardous until more information is available. Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[4] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]
Storage of Solid Compound: Store the solid this compound compound in a tightly sealed container at -20°C.[4] Under these conditions, the compound is stable for at least four years.[4]
Preparation of Stock Solutions: Due to its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials: this compound solid, anhydrous DMSO, sterile and pyrogen-free microcentrifuge tubes, and calibrated pipettes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube using a calibrated analytical balance. For 1 ml of a 10 mM stock solution, use 4.575 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
To aid dissolution, gently vortex or pipette the solution up and down.[6] Avoid vigorous mixing to minimize air bubbles.[6] Sonication can also be used to help dissolve the compound.[7]
-
Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[4]
-
-
Storage of Stock Solutions:
-
Store DMSO stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Aqueous solutions of this compound are not recommended for storage beyond one day.[4]
-
Quality Control
A consistent quality control (QC) process is essential for reliable experimental results.
| QC Parameter | Recommendation | Frequency |
| Purity | Confirm purity of new batches via HPLC or LC-MS. | Upon receipt of a new batch. |
| Concentration | Verify the concentration of stock solutions, especially after prolonged storage. | Periodically (e.g., every 6 months) and before starting a new set of critical experiments. |
| Stability | For long-term studies, periodically assess the integrity of the compound in stored stock solutions. | Annually or as needed based on experimental observations. |
Experimental Protocols
In Vitro: RAR-α Transactivation Assay
This assay is used to determine the functional activity of this compound as an antagonist of the RAR-α receptor.
Protocol:
-
Cell Culture:
-
Use a reporter cell line expressing RAR-α and a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE).
-
Culture the cells in the recommended medium and conditions.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate at a predetermined density and allow them to adhere.
-
Prepare serial dilutions of this compound in the assay medium. Also, prepare a known RAR-α agonist (e.g., all-trans retinoic acid, ATRA) as a positive control.
-
Treat the cells with the this compound dilutions for a specified pre-incubation period.
-
Add the RAR-α agonist to the wells (except for the negative control) at a concentration that induces a submaximal response.
-
Incubate for the appropriate time to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve. This compound has a reported IC50 of 6.8 nM for RARα.[4]
-
In Vivo: Mouse Fertility Study
This protocol outlines a general procedure to assess the contraceptive efficacy of this compound in a mouse model.[8][9]
Protocol:
-
Animal Models:
-
Use sexually mature male mice (e.g., CD-1 strain).
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Dosing Solution Preparation:
-
Prepare the dosing solution of this compound in a suitable vehicle. For oral administration, this may involve suspending the compound in a vehicle like 0.5% methylcellulose.
-
-
Dosing and Mating:
-
Administer this compound orally to the male mice at the desired dose and frequency. A previously reported effective dose is 10 mg/kg/day.[3]
-
After a specified treatment period (e.g., 4 weeks), pair each male with two sexually mature female mice.[8]
-
Monitor the females for pregnancy and record the number of pups born.
-
-
Reversibility Study:
-
After the treatment period, cease administration of this compound and continue to monitor the fertility of the male mice by pairing them with new females at different time points (e.g., 4-6 weeks post-treatment).[1]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the male mice and collect testes and epididymides for histological analysis and sperm count determination.
-
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting spermatogenesis.
Caption: Workflow for an in vitro RAR-α transactivation assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
YCT529: Application Notes and Protocols for Preclinical Contraceptive Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is an experimental, orally active, non-hormonal male contraceptive agent that targets the retinoic acid receptor-alpha (RAR-α).[1] By selectively inhibiting RAR-α, this compound disrupts spermatogenesis, the process of sperm production, leading to a reversible state of infertility.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound, based on published research findings.
Mechanism of Action: Targeting the Retinoic Acid Signaling Pathway
This compound functions as a potent and selective antagonist of the retinoic acid receptor-alpha (RAR-α).[2] The retinoic acid signaling pathway is crucial for spermatogenesis, and its disruption can halt sperm production.[2] this compound competitively binds to RAR-α, preventing the natural ligand, all-trans-retinoic acid (ATRA), from activating the receptor. This inhibition blocks the downstream transcriptional events necessary for germ cell differentiation and maturation, ultimately leading to a cessation of sperm production.
References
- 1. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing YCT529 dosage to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with YCT529. The information is designed to help optimize dosage and minimize potential side effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2] By inhibiting RAR-α, it disrupts spermatogenesis, the process of sperm production, leading to temporary infertility.[1] This mechanism is non-hormonal, meaning it does not interfere with testosterone levels.[3][4]
Q2: What are the known side effects of this compound from pre-clinical and early clinical studies?
A2: Pre-clinical studies in mice and non-human primates have shown no significant side effects.[5][6][7] Early human clinical trials (Phase 1a) have also indicated that this compound is well-tolerated, with no serious adverse effects reported.[4][8][9] Monitored parameters in human trials, such as hormone levels, mood, and sexual desire, showed no significant changes compared to placebo.[4][9][10]
Q3: What is the evidence for the reversibility of this compound's contraceptive effect?
A3: Pre-clinical studies have demonstrated full reversibility of the contraceptive effect. In mice, fertility was restored within four to six weeks after discontinuing the drug.[1][11] In non-human primates, sperm counts returned to normal within 10 to 15 weeks after treatment cessation.[5][12]
Q4: How effective is this compound as a contraceptive in pre-clinical models?
A4: In pre-clinical trials with male mice, this compound demonstrated a 99% efficacy rate in preventing pregnancy.[1][13]
Q5: Are there any known drug interactions with this compound?
A5: Currently, there is no publicly available information on specific drug interactions with this compound. As this compound is an inhibitor of a retinoic acid receptor, researchers should exercise caution when co-administering compounds that are known to interact with or be metabolized by pathways involving retinoic acid signaling. It is recommended to conduct appropriate in vitro and in vivo studies to assess potential drug-drug interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in Efficacy (Sperm Count Reduction) | Inconsistent oral bioavailability. | Ensure consistent administration conditions (e.g., with or without food, time of day). A Phase 1a clinical trial indicated no clear food effect on the pharmacokinetics of YCT-529.[9] |
| Incorrect dosage for the animal model. | Refer to published pre-clinical data for appropriate dosage ranges in different species. Dose adjustments may be necessary based on the specific animal model and experimental goals. | |
| Animal-to-animal variability. | Increase the sample size to ensure statistical power. Monitor individual animal responses closely. | |
| Unexpected Off-Target Effects | Non-selective binding at high concentrations. | Perform dose-response studies to identify the lowest effective dose. Conduct in vitro receptor binding assays to confirm selectivity for RAR-α. |
| Interaction with other biological pathways. | Utilize transcriptomic or proteomic analysis to identify potential off-target pathways affected by this compound. | |
| Difficulty in Assessing Reversibility | Insufficient follow-up time after drug withdrawal. | Allow for an adequate washout period based on the species being studied (e.g., at least 6 weeks for mice, and 15 weeks for non-human primates).[5][12] |
| Permanent alterations at very high, non-clinical doses. | Adhere to recommended dosage ranges from pre-clinical studies. If exploring higher doses, include terminal studies to assess testicular histology. |
Quantitative Data Summary
Table 1: Pre-clinical Efficacy and Reversibility of this compound
| Animal Model | Dosage | Efficacy (Pregnancy Prevention) | Time to Infertility | Time to Reversibility | Reference |
| Mice | 10 mg/kg/day (oral) | 99% | 4 weeks | 4-6 weeks | [5][14] |
| Non-human Primates | 2.5 and 5 mg/kg/day (oral) | Significant sperm count reduction | 2 weeks | 10-15 weeks | [12][15] |
Table 2: Human Clinical Trial (Phase 1a) Dosage and Safety
| Dosage Range (Single Oral Dose) | Number of Participants | Key Safety Findings | Reference |
| 10 mg to 180 mg | 16 | No serious side effects; no significant changes in hormones, mood, or sexual desire. | [4][8][9] |
Experimental Protocols
1. Protocol for Assessing Spermatogenesis Inhibition in Mice
-
Objective: To determine the effective dose of this compound for inhibiting spermatogenesis in a mouse model.
-
Methodology:
-
Animal Model: Sexually mature male mice (e.g., C57BL/6, 8-10 weeks old).
-
Dosing: Administer this compound orally once daily for 28 days at various doses (e.g., 1, 2.5, 5, and 10 mg/kg). Include a vehicle control group.
-
Mating Trials: After 28 days of treatment, co-house each male with two sexually mature female mice for one week. Monitor females for pregnancy and litter size.
-
Sperm Analysis: At the end of the treatment period, euthanize a subset of male mice. Collect epididymides and assess sperm count, motility, and morphology.
-
Histology: Collect testes and fix in Bouin's solution for histological analysis of seminiferous tubule morphology.
-
2. Protocol for Evaluating Reversibility of Contraceptive Effect in Mice
-
Objective: To assess the time course of fertility restoration after cessation of this compound treatment.
-
Methodology:
-
Animal Model and Dosing: Treat male mice with an effective dose of this compound (determined from the previous protocol) for 28 days.
-
Withdrawal: Discontinue this compound treatment.
-
Mating Trials: At various time points post-withdrawal (e.g., 2, 4, 6, and 8 weeks), conduct mating trials as described above.
-
Sperm and Testicular Analysis: At each time point, analyze sperm parameters and testicular histology from a subset of animals.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting spermatogenesis.
Caption: Experimental workflow for assessing this compound efficacy and reversibility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scientifixdigest.com [scientifixdigest.com]
- 3. parsemus.org [parsemus.org]
- 4. independent.co.uk [independent.co.uk]
- 5. trial.medpath.com [trial.medpath.com]
- 6. First Birth Control Pill for Men Found Safe, Effective in Human Trials [healthline.com]
- 7. scitechdaily.com [scitechdaily.com]
- 8. newatlas.com [newatlas.com]
- 9. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thenewfeminist.co.uk [thenewfeminist.co.uk]
- 11. What We Know About The Male Birth Control Pill YCT-529 Tested By Researchers [forbes.com]
- 12. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]
- 14. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]
- 15. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
Overcoming solubility issues with YCT529 in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential solubility challenges with YCT529 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is an experimental non-hormonal male contraceptive that functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2][3] Chemically, it is a lipophilic molecule with a predicted high XLogP, suggesting low aqueous solubility.[4] This can present challenges in preparing solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.
Q2: What are the known solubility characteristics of this compound?
A2: this compound is commercially available as a sodium salt.[4][5] Published data indicates that it is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in acetonitrile and water.[5] Due to its acidic functional group, its solubility in aqueous solutions is expected to be pH-dependent, with higher solubility at higher pH.
Q3: What are the general approaches to solubilizing poorly water-soluble compounds like this compound?
A3: For lipophilic and poorly water-soluble compounds, several strategies can be employed to enhance solubility. These include:
-
pH adjustment: For acidic compounds like this compound, increasing the pH of the aqueous medium can significantly improve solubility.
-
Co-solvents: Using a mixture of a primary solvent (in which the compound is highly soluble, e.g., DMSO) and an aqueous buffer can help maintain solubility in the final solution.
-
Surfactants: Non-ionic surfactants can aid in solubilizing hydrophobic compounds.
-
Cyclodextrins: These can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.
-
Lipid-based formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can be effective.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock solution in aqueous media (e.g., cell culture medium, PBS). | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease Final Concentration: Lower the final working concentration of this compound in your experiment. 2. Increase DMSO Percentage: If your experimental system tolerates it, slightly increase the final percentage of DMSO. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control to account for any effects of the solvent. 3. Use a Different Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous media, try adding the stock to a smaller volume of media first, mixing well, and then bringing it up to the final volume. This can sometimes prevent localized high concentrations that lead to precipitation. 4. Incorporate a Surfactant: Consider the addition of a small amount of a biocompatible non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous medium. |
| Difficulty dissolving this compound powder directly in aqueous buffers. | This compound has very low intrinsic aqueous solubility. | 1. Prepare a Concentrated Stock in an Organic Solvent: The recommended approach is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted in the appropriate aqueous buffer or cell culture medium for your experiment. 2. pH Adjustment: If direct dissolution in an aqueous buffer is necessary, use a buffer with a pH above the pKa of the carboxylic acid group of this compound (typically pH > 7.4). |
| Inconsistent results in in vivo studies after oral administration. | Poor or variable absorption due to low solubility in gastrointestinal fluids. The formulation may not be optimal for in vivo delivery. | 1. Formulation with Solubilizing Excipients: For oral gavage, formulate this compound in a vehicle known to enhance the solubility and absorption of lipophilic drugs. Common vehicles include: * A mixture of polyethylene glycol (e.g., PEG400), propylene glycol, and water. * A solution containing a surfactant like Tween® 80. * A lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS).[5] 2. Particle Size Reduction: If using a suspension, reducing the particle size of this compound through techniques like micronization can increase the surface area for dissolution. |
| Cloudiness or precipitation in the stock solution over time. | The stock solution may be unstable at the storage temperature, or the concentration may be too high for long-term stability. | 1. Optimize Storage Conditions: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Prepare Fresh Dilutions: For best results, prepare fresh dilutions from the frozen stock for each experiment. |
Experimental Protocols
Note: As specific, validated protocols for this compound are not publicly available, the following are general starting-point methodologies based on the known properties of this compound and standard laboratory practices for similar compounds. Optimization will likely be required for your specific experimental system.
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound (sodium salt) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Experiments
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations.
-
Important: To avoid precipitation, ensure the final concentration of DMSO in the medium is as low as possible and consistent across all experimental conditions, including the vehicle control (typically ≤ 0.5%).
-
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you could perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.
-
Gently mix the working solutions by inverting the tubes. Do not vortex vigorously as this may cause foaming of the medium.
-
Use the freshly prepared working solutions immediately for treating cells.
-
Visualizations
Caption: this compound inhibits the RAR-α signaling pathway.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Georg encouraged by successful male birth control study | Pharmacy [pharmacy.umn.edu]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in YCT529 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with YCT529. The information is designed to help address common issues and ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the retinoic acid receptor alpha (RAR-α), a nuclear receptor crucial for spermatogenesis.[1] By inhibiting RAR-α, this compound disrupts the vitamin A signaling pathway necessary for sperm production, leading to a reversible cessation of spermatogenesis.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies in mice, it has been administered orally.[2] Specific solubility and stability in various cell culture media should be empirically determined, as components in the media can affect compound stability.[3][4] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.
Q3: What is the expected time course for the effects of this compound in vivo?
A3: In preclinical studies with mice, oral administration of this compound led to infertility within four weeks.[5] In non-human primates, a significant reduction in sperm count was observed within two weeks of oral dosing.[2][5]
Q4: Is the contraceptive effect of this compound reversible?
A4: Yes, the contraceptive effect of this compound has been shown to be fully reversible in preclinical studies. In mice, fertility was restored within six weeks after discontinuing the treatment.[5] In non-human primates, sperm counts returned to normal within 10-15 weeks after cessation of dosing.[2]
Q5: Are there any known off-target effects of this compound?
A5: this compound is designed as a selective RAR-α antagonist to minimize off-target effects.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to include appropriate controls to assess specificity in your experimental system.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability between replicate wells in cell-based assays.
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in the plate.
-
Pipetting Errors: Inaccurate liquid handling.
-
Edge Effects: Increased evaporation in the outer wells of the microplate.[6]
-
Compound Precipitation: this compound coming out of solution in the culture medium.
-
-
Troubleshooting Steps:
-
Cell Seeding: Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even settling.[6]
-
Pipetting: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.[6]
-
Edge Effects: Avoid using the outer wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[7]
-
Solubility: Visually inspect for any precipitation after adding this compound to the media. If precipitation is observed, consider lowering the final concentration or testing different media formulations. The stability of components in cell culture media can be a factor.[3]
-
Issue 2: Weaker than expected or no observable effect of this compound.
-
Possible Causes:
-
Incorrect Dosing: Errors in calculating the concentration of this compound.
-
Compound Degradation: Improper storage or handling of this compound stock solutions.
-
Low Receptor Expression: The cell line used may have low or no expression of RAR-α.
-
Cell Passage Number: High passage numbers can lead to phenotypic changes and altered drug responses.[6]
-
-
Troubleshooting Steps:
-
Dosing: Double-check all calculations for dilutions. Prepare fresh dilutions for each experiment.
-
Compound Integrity: Use a fresh aliquot of this compound from a properly stored stock.
-
Target Expression: Verify the expression of RAR-α in your cell line using techniques like qPCR or Western blotting.
-
Cell Culture Practice: Use cells with a low passage number and maintain consistent cell culture conditions.
-
In Vivo Experiments
Issue 1: Inconsistent or no effect on sperm parameters in mice.
-
Possible Causes:
-
Improper Oral Gavage Technique: Incorrect administration can lead to dosing variability or stress in the animals.[8][9]
-
Pharmacokinetic Variability: Differences in absorption and metabolism between individual animals.
-
Variability in Sperm Analysis: Inconsistent sample collection and analysis techniques can lead to high variability in sperm counts and motility.[10]
-
-
Troubleshooting Steps:
-
Oral Gavage: Ensure proper training in oral gavage techniques to minimize stress and ensure accurate dosing. The use of flexible-tipped gavage needles can improve safety.[9] Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress in mice.[8]
-
Animal Cohorts: Use a sufficient number of animals per group to account for biological variability. Ensure animals are age- and weight-matched.
-
Sperm Analysis: Standardize the protocol for epididymal sperm collection and analysis. This includes consistent incubation times and temperatures for motility assessment.[11] Utilizing a Computer-Aided Sperm Analysis (CASA) system can improve objectivity.[11]
-
Issue 2: Unexpected toxicity or adverse effects in animals.
-
Possible Causes:
-
High Dose: The administered dose may be too high for the specific mouse strain.
-
Vehicle Toxicity: The vehicle used to dissolve this compound may have its own toxic effects.
-
Off-target Effects: At higher concentrations, this compound might interact with other receptors or cellular pathways.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-ranging study to determine the optimal therapeutic window with minimal toxicity.
-
Vehicle Control: Always include a vehicle control group that receives the same volume of the vehicle without this compound.
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.
-
Data Presentation
Table 1: In Vitro Activity and Pharmacokinetic Properties of this compound
| Parameter | Species/System | Value | Reference |
| IC50 (RARα Antagonism) | In vitro transactivation assay | 6.8 nM | [2] |
| Metabolic Stability (t1/2) | Mouse Liver Microsomes | >23.1 h | [12] |
| Metabolic Stability (t1/2) | Human Liver Microsomes | 9.5 h | [2][12] |
| Metabolic Stability (t1/2) | Non-human Primate Liver Microsomes | 23.1 h | [2][12] |
| Metabolic Stability (t1/2) | Mouse Hepatocytes | 4.8 h | [12] |
| Metabolic Stability (t1/2) | Human Hepatocytes | 8.7 h | [12] |
| Metabolic Stability (t1/2) | Non-human Primate Hepatocytes | 3.2 h | [12] |
| Cytotoxicity | HepG2 and Lung Fibroblasts | No cytotoxicity observed | [2] |
Table 2: In Vivo Efficacy and Reversibility of this compound in Preclinical Models
| Parameter | Species | Dosing Regimen | Onset of Effect | Reversibility (Time to Recovery) | Reference |
| Infertility | Mouse | 10 mg/kg/day (oral) | 4 weeks | 6 weeks | [5] |
| Sperm Count Reduction | Non-human Primate | 2.5 and 5 mg/kg/day (oral) | 2 weeks | 10-15 weeks | [2] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell-Based Reporter Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.[7]
-
Transfection (if applicable): Co-transfect cells with a RAR-α expression vector and a reporter plasmid containing a retinoic acid response element (RARE) driving a luciferase or similar reporter gene.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent effects.[7] Add the diluted compound to the cells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Readout: Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions for the specific reporter assay system.
-
Data Analysis: Plot the reporter activity against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: General Procedure for In Vivo Efficacy Study in Mice
-
Animal Acclimation: Acclimate male mice to the housing conditions for at least one week before the start of the experiment.
-
Compound Preparation: Prepare a formulation of this compound suitable for oral gavage. The vehicle should be tested for any adverse effects in a control group.
-
Dosing: Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 10 mg/kg).[2] Ensure proper technique to minimize stress and injury.[8][13]
-
Monitoring: Monitor the animals daily for general health, body weight, and any signs of toxicity.
-
Sperm Parameter Analysis: At selected time points (e.g., after 4 weeks of treatment), euthanize a subset of animals. Collect the cauda epididymides to assess sperm concentration, motility, and morphology.[11]
-
Reversibility Assessment: For reversibility studies, discontinue treatment and assess sperm parameters at various time points after cessation of dosing (e.g., 2, 4, 6 weeks).[5]
-
Histological Analysis: Testes can be collected, fixed, and processed for histological examination to assess the impact on spermatogenesis.
Mandatory Visualization
Caption: Retinoic Acid Receptor Alpha (RAR-α) Signaling Pathway and Mechanism of this compound Inhibition.
References
- 1. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. instechlabs.com [instechlabs.com]
- 10. Intra- and inter-individual variability in human sperm concentration, motility and vitality assessment during a workshop involving ten laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uac.arizona.edu [uac.arizona.edu]
Identifying and mitigating confounding variables in YCT529 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YCT529. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical and clinical research.
Preclinical Research Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent efficacy of this compound in our mouse model. What are the potential confounding variables?
A1: Inconsistent efficacy in preclinical models can be attributed to several factors that influence spermatogenesis and the mechanism of action of this compound. Key confounding variables to consider include:
-
Diet and Vitamin A Levels: this compound is a selective antagonist of the retinoic acid receptor alpha (RAR-α), a key component of the vitamin A signaling pathway essential for sperm production.[1][2] Variations in dietary vitamin A can significantly impact the baseline of this pathway.
-
Animal Strain and Age: Different mouse strains can have variations in their reproductive physiology and drug metabolism.[3] The age of the animals is also critical, as spermatogenesis changes over the lifespan.[4]
-
Environmental Stressors: Factors such as housing conditions, temperature fluctuations, and handling can induce stress in animals, potentially affecting hormonal balance and spermatogenesis.
-
Dosing and Administration: Inconsistent oral gavage technique or errors in dose calculation can lead to variable drug exposure.
-
Underlying Health Conditions: Subclinical infections or other health issues in the animal colony can impact reproductive health and confound the effects of this compound.
Mitigation Strategies for Preclinical Confounding Variables
| Confounding Variable | Mitigation Strategy |
| Diet and Vitamin A | Use a standardized diet with known and consistent levels of vitamin A. Avoid supplementation with vitamin A during the study. |
| Animal Strain and Age | Use a consistent and well-characterized mouse strain (e.g., C57BL/6J) and a narrow age range for all experimental and control groups.[5] |
| Environmental Stressors | Maintain stable and controlled housing conditions (temperature, light-dark cycle). Acclimatize animals to handling and experimental procedures. |
| Dosing and Administration | Ensure all personnel are properly trained in oral gavage techniques. Verify dose calculations and formulations regularly. |
| Underlying Health | Source animals from a reputable vendor with a known health status. Implement a robust animal health monitoring program. |
Q2: What is a standard protocol for assessing the efficacy of this compound in a mouse mating study?
A2: A typical preclinical efficacy study for a male contraceptive agent like this compound involves a controlled mating trial. Below is a generalized protocol based on common practices in the field.
Experimental Protocol: Mouse Mating Study for this compound Efficacy
| Step | Procedure | Details |
| 1. Animal Model | Male Mice | C57BL/6J strain, 8-10 weeks old. |
| Female Mice | CD-1 or similar strain, 8-12 weeks old, proven fertility. | |
| 2. Acclimatization | Housing | Acclimatize animals for at least one week prior to the study. House individually or in small groups with controlled temperature, humidity, and a 12-hour light/dark cycle. |
| 3. Dosing | Treatment Group | Administer this compound orally (e.g., via gavage) at the desired dose and frequency. Preclinical studies have used daily dosing for several weeks.[6] |
| Control Group | Administer the vehicle used for this compound formulation following the same schedule. | |
| 4. Mating Trial | Pairing | After a predetermined dosing period (e.g., 4 weeks), pair each male with one or two females for a set duration (e.g., 7 days). |
| 5. Pregnancy Monitoring | Vaginal Plugs | Monitor females daily for the presence of a vaginal plug, indicating mating. |
| Gestation | Separate females after the mating period and monitor for signs of pregnancy. | |
| 6. Data Collection | Efficacy Endpoint | Record the number of pregnant females in each group and the number of pups per litter. |
| 7. Reversibility | Post-Treatment | After the efficacy phase, cease this compound administration and allow for a washout period (e.g., 4-6 weeks).[6] |
| Re-Mating | Re-pair the treated males with new fertile females and assess the restoration of fertility. |
Q3: We are seeing unexpected off-target effects in our animal studies. What could be the cause?
A3: While this compound is designed to be a selective RAR-α antagonist, off-target effects can occur. It is crucial to differentiate between true off-target effects and systemic effects of RAR-α inhibition in other tissues.
-
RAR Subtype Specificity: Although this compound is highly selective for RAR-α, high concentrations could potentially interact with other RAR subtypes (β and γ), which are present in various tissues, including the skin.[7]
-
Systemic RAR-α Inhibition: RAR-α is present in tissues other than the testes. While this compound's design aims to minimize systemic effects, high exposure could lead to effects in these tissues.
-
Metabolites: The metabolic byproducts of this compound could have their own biological activity.
-
Confounding Illness: The observed effects may be unrelated to this compound and could be symptoms of an underlying illness in the animals.
Troubleshooting Off-Target Effects
| Observed Effect | Potential Cause | Recommended Action |
| Skin irritation | Potential interaction with RAR-β or RAR-γ in the skin. | Lower the dose of this compound. Conduct histological analysis of skin samples. |
| Neurological symptoms (e.g., headache, dizziness) | Potential for intracranial hypertension, a known side effect of some retinoids.[8] | Monitor animals for signs of distress. Consider reducing the dose. |
| Liver enzyme elevation | Possible liver toxicity, another known effect of some retinoids.[9] | Perform blood chemistry analysis to assess liver function. Conduct histopathology of liver tissue. |
Clinical Research Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: What are the key confounding variables to consider in a Phase 1 clinical trial of this compound?
A1: In early-phase clinical trials, it is essential to control for variables that could affect the safety, tolerability, and pharmacokinetic profile of this compound.
-
Concomitant Medications: Other drugs could interact with this compound, affecting its metabolism.
-
Diet and Alcohol: Food can affect drug absorption, and alcohol can have broad physiological effects. The Phase 1a trial for this compound (NCT06094283) had specific restrictions on alcohol consumption.[1]
-
Smoking: Smoking can alter drug metabolism and has known effects on reproductive health. The this compound Phase 1a trial excluded current smokers.[1]
-
Underlying Health Conditions: Even in healthy volunteers, minor health issues could influence drug response.
-
Genetic Factors: Polymorphisms in drug-metabolizing enzymes can lead to inter-individual variability in drug exposure.
Mitigation Strategies for Clinical Confounding Variables
| Confounding Variable | Mitigation Strategy |
| Concomitant Medications | Prohibit the use of non-essential medications and supplements during the trial. Maintain a detailed record of any necessary medications. |
| Diet and Alcohol | Standardize meals and control for food effects on pharmacokinetics. Enforce strict abstinence from alcohol during the study period. |
| Smoking | Exclude smokers from the study. Confirm non-smoking status with a breath carbon monoxide test.[1] |
| Underlying Health | Implement strict inclusion and exclusion criteria based on a thorough medical history, physical examination, and clinical laboratory tests. |
| Genetic Factors | Consider pharmacogenomic testing for key drug-metabolizing enzymes to explain variability in pharmacokinetic data. |
Q2: A participant in our study is showing a slower than expected return to baseline sperm parameters after discontinuing this compound. What should we consider?
A2: The expected timeframe for the reversal of this compound's effects is a critical aspect of its development. A delayed return to baseline could be due to several factors:
-
Individual Variability: The rate of spermatogenesis and recovery can vary between individuals.
-
Drug Accumulation: Although not anticipated based on its mechanism, there could be drug accumulation in certain tissues leading to a prolonged effect.
-
Pre-existing Conditions: The participant may have an underlying subclinical condition affecting fertility that was not apparent at screening.
-
Confounding Factors: Post-treatment exposure to other substances or lifestyle changes could be affecting spermatogenesis.
Investigating Delayed Reversibility
| Step | Action |
| 1. Review Baseline Data | Re-examine the participant's baseline sperm parameters and reproductive health history for any subtle abnormalities. |
| 2. Pharmacokinetic Analysis | If available, analyze any terminal phase pharmacokinetic data to check for unexpectedly long drug exposure. |
| 3. Medical Evaluation | Conduct a thorough medical evaluation to rule out any new or previously undetected health issues. |
| 4. Lifestyle Assessment | Interview the participant about any changes in diet, medication, or lifestyle since discontinuing the study drug. |
| 5. Continued Monitoring | Continue to monitor sperm parameters at regular intervals until they return to baseline. |
Visualizations
Caption: Mechanism of action of this compound in inhibiting spermatogenesis.
Caption: Generalized workflow for a preclinical efficacy and reversibility study of this compound.
Caption: Relationship between this compound, spermatogenesis, and potential confounding variables.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]
- 3. Synchronizing spermatogenesis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of spermatogenesis and fertility in adult mice with a hypomorphic mutation in the Mtrr gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechdaily.com [scitechdaily.com]
- 7. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Male Contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
How to manage potential toxicity of YCT529 in animal studies
Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential information and guidance on the preclinical evaluation of YCT529, a promising non-hormonal male contraceptive candidate. The following troubleshooting guides and frequently asked questions (FAQs) address common inquiries and potential challenges during animal studies, with a focus on its established safety profile.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist of the retinoic acid receptor alpha (RARα).[1][2] It functions by inhibiting the binding of retinoic acid, a metabolite of vitamin A, to RARα.[3] This targeted inhibition disrupts spermatogenesis, the process of sperm production, leading to temporary infertility.[2][4] Genetic studies have shown that mice lacking the gene for RARα are sterile but otherwise healthy, suggesting that targeting this specific receptor could be a safe contraceptive strategy.[5]
Q2: What is the reported efficacy of this compound in animal models?
In preclinical trials with male mice, this compound demonstrated a 99% efficacy rate in preventing pregnancy when administered orally for four weeks.[2][3][6] Studies in non-human primates also showed a significant decrease in sperm counts within two weeks of oral dosing.[3][4]
Q3: Has any toxicity been observed with this compound in animal studies?
Preclinical studies in both mice and non-human primates have reported no significant side effects or observable toxicity associated with this compound administration.[2][3][7] In vitro assays have shown no cytotoxicity in HepG2 and lung fibroblast cells, and the compound did not inhibit the hERG ion channel.[8]
Q4: Is the contraceptive effect of this compound reversible?
Yes, the contraceptive effect of this compound is fully reversible. In mice, fertility was restored within four to six weeks after discontinuing the compound.[2][6] In non-human primates, sperm counts returned to normal within 10 to 15 weeks after cessation of treatment.[3][4]
Q5: What are the recommended dosages for this compound in animal studies?
In non-human primates, oral doses of 2.5–5 mg/kg/day were shown to reduce sperm counts below fertility thresholds within 2–6 weeks.[5] For mice, a single oral administration of 10 mg/kg resulted in rapid accumulation in the testes.[8] It is crucial to determine the optimal effective dose for each specific animal model and study design through careful dose-ranging studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected adverse events or signs of toxicity (e.g., weight loss, lethargy, organ abnormalities) | While preclinical data shows a high safety profile, individual animal responses can vary. Potential for off-target effects, although not reported, should be considered. | 1. Immediately document all observations. 2. Consider reducing the dosage or temporarily halting administration. 3. Perform a thorough clinical examination and consider blood work for a complete blood count (CBC) and serum chemistry panel to assess organ function. 4. If adverse events persist, euthanize the animal and perform a full necropsy with histopathological analysis of major organs. |
| Lack of contraceptive efficacy at expected doses | - Incorrect dosage or administration: Errors in calculating or delivering the intended dose. - Compound stability: Degradation of this compound due to improper storage or handling. - Animal model variability: Differences in metabolism or sensitivity to the compound in the specific strain or species being used. | 1. Verify dosage and administration: Double-check all calculations and ensure proper oral gavage or other administration techniques. 2. Confirm compound integrity: Have the compound analytically tested to confirm its purity and concentration. 3. Review experimental design: Ensure the treatment duration is sufficient to observe an effect on spermatogenesis. 4. Consider a dose-escalation study: If efficacy is still not observed, a carefully monitored dose-escalation study may be necessary. |
| Variability in contraceptive response between animals | - Genetic differences: Even within the same strain, there can be individual genetic variations affecting drug metabolism and response. - Health status: Underlying health issues in some animals could affect their response to the compound. | 1. Increase sample size: A larger cohort of animals can help to account for individual variability. 2. Ensure animal health: Use only healthy animals and monitor them closely for any signs of illness throughout the study. 3. Standardize experimental conditions: Maintain consistent housing, diet, and handling procedures for all animals. |
Experimental Protocols
Pharmacokinetic and Efficacy Study in Mice
This protocol provides a general framework for assessing the pharmacokinetics and contraceptive efficacy of this compound in a mouse model.
-
Animal Model: Male CD-1 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate animals to the facility for at least one week prior to the start of the experiment.
-
Compound Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., corn oil, 0.5% methylcellulose).
-
Dosing:
-
Pharmacokinetics: Administer a single oral dose of 10 mg/kg this compound.[8] Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration for pharmacokinetic analysis.
-
Efficacy: Administer this compound orally at a selected dose (e.g., 10 mg/kg/day) for 4 weeks.[4]
-
-
Efficacy Assessment:
-
After the 4-week treatment period, co-house each male mouse with two untreated, sexually mature female mice for a period of one week.
-
Monitor the females for pregnancy and litter size.
-
-
Reversibility Assessment:
-
Following the mating trial, cease this compound administration.
-
Allow for a recovery period of at least 6 weeks.[4]
-
Repeat the mating trial as described above to assess the return of fertility.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the male mice.
-
Collect testes and epididymides for weight measurement and histological analysis to evaluate spermatogenesis.
-
Collect blood for hormone level analysis (e.g., testosterone, FSH, LH).
-
Data Presentation
Summary of Preclinical Data for this compound
| Parameter | Mice | Non-Human Primates | Reference |
| Efficacy | 99% pregnancy prevention | Significant sperm count reduction | [2][3] |
| Time to Efficacy | 4 weeks | 2 weeks | [3][4] |
| Reversibility | 4-6 weeks | 10-15 weeks | [2][4] |
| Observed Side Effects | None reported | None reported | [2][3] |
| Effective Oral Dose | 10 mg/kg/day (example) | 2.5-5 mg/kg/day | [5][8] |
Visualizations
Caption: Mechanism of action of this compound as a RARα antagonist.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Unlocking the Potential of a New Male Contraceptive Pill this compound | BioRender [biorender.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientifixdigest.com [scientifixdigest.com]
- 6. iflscience.com [iflscience.com]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
Refining experimental protocols for YCT529 to enhance accuracy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of experiments involving YCT529, a selective retinoic acid receptor alpha (RAR-α) antagonist.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vitro and in vivo experiments with this compound.
Issue 1: High Variability in In Vitro RAR-α Inhibition Assays
-
Question: We are observing significant variability between replicate wells in our RAR-α competitive binding assay with this compound. What are the potential causes and solutions?
-
Answer: High variability in competitive binding assays can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inconsistent Reagent Preparation and Handling: Ensure all reagents, including the radiolabeled retinoic acid and this compound solutions, are prepared fresh and accurately diluted. Use calibrated pipettes and proper mixing techniques to ensure homogeneity.
-
Suboptimal Assay Conditions: The incubation time and temperature are critical. Ensure these are consistent across all plates and experiments. A 2-hour incubation at 4°C is a common starting point for RAR-α binding assays.[1]
-
Plate Reader Issues: Verify that the plate reader is properly calibrated for the specific assay format. For fluorescence-based assays, ensure the correct excitation and emission wavelengths are used.
-
Non-Specific Binding: High non-specific binding can mask the true competitive effect of this compound. To mitigate this, consider optimizing the concentration of the blocking agent (e.g., BSA) in your assay buffer.
-
Issue 2: Inconsistent Results in Cell-Based Reporter Assays
-
Question: Our lab is using a reporter gene assay to measure the antagonist activity of this compound on RAR-α, but the results are not consistent between experiments. How can we improve reproducibility?
-
Answer: Reproducibility in cell-based assays is crucial for generating reliable data. Consider the following troubleshooting steps:
-
Cell Health and Passage Number: Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to phenotypic drift and altered cellular responses. It is advisable to use cells within a defined passage number range.
-
Seeding Density: Inconsistent cell seeding can lead to variability. Ensure a uniform cell suspension and use automated cell counters for accurate cell numbers.
-
Compound Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Incubation Time: The duration of cell exposure to this compound before adding the agonist (e.g., all-trans retinoic acid) and the subsequent incubation time for reporter gene expression should be optimized and strictly followed.
-
Issue 3: Unexpected In Vivo Efficacy or Toxicity in Mouse Models
-
Question: We are conducting in vivo studies with this compound in mice and are observing lower than expected efficacy in reducing sperm count, or unexpected toxicity. What should we investigate?
-
Answer: In vivo studies introduce more variables. Here are key areas to examine:
-
Drug Formulation and Administration: Ensure the this compound formulation is stable and homogenous. For oral gavage, verify the accuracy of the dosing volume and technique to ensure consistent delivery.
-
Pharmacokinetics: Factors such as diet, age, and strain of the mice can influence the absorption and metabolism of this compound. If inconsistent results persist, a pilot pharmacokinetic study to determine the plasma and testis concentrations of this compound in your specific mouse model may be necessary.
-
Animal Health: The overall health status of the animals can impact experimental outcomes. Monitor for any signs of distress or illness that could confound the results.
-
Endpoint Analysis: The methods for assessing spermatogenesis (e.g., sperm count, histology) should be standardized and performed by trained personnel to minimize variability in data collection.
-
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a potent and selective antagonist of the retinoic acid receptor alpha (RAR-α).[2][3] By blocking the binding of retinoic acid to RAR-α in the testes, it disrupts spermatogenesis, leading to a reversible reduction in sperm production.[4][5]
-
What is the solubility of this compound? this compound is soluble in DMSO and slightly soluble in acetonitrile and water.
In Vitro Assays
-
What is the recommended starting concentration for this compound in in vitro assays? Based on its IC50 of 6.8 nM for RAR-α, a starting concentration in the low nanomolar range is recommended for competitive binding and cell-based assays. A dose-response curve should be generated to determine the optimal concentration for your specific experimental conditions.
-
How can I minimize the "edge effect" in my 96-well plate assays? The edge effect, where wells on the perimeter of the plate behave differently, can be minimized by not using the outer wells for experimental samples. Instead, fill these wells with media or PBS to create a humidity barrier.
In Vivo Studies
-
What is a typical oral dose of this compound for efficacy studies in mice? Preclinical studies have shown that oral administration of this compound at 10 mg/kg/day in mice effectively inhibits fertility.[5]
-
How long does it take to observe a significant reduction in sperm count in mice after starting this compound treatment? A significant reduction in sperm count and inhibition of fertility in male mice is typically observed within 4 weeks of oral administration of this compound.[2]
-
Is the contraceptive effect of this compound reversible? Yes, in preclinical mouse studies, fertility was restored within 6 weeks after cessation of this compound administration.[2]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (RAR-α) | 6.8 nM | In vitro | |
| IC50 (RAR-β) | >3,700 nM | In vitro | |
| IC50 (RAR-γ) | >3,700 nM | In vitro | |
| Peak Plasma Level (10 mg/kg oral dose) | 907 ng/mL | Mouse | |
| Time to Peak Plasma Level | 30 minutes | Mouse | |
| Time to Infertility | 4 weeks | Mouse | [2] |
| Time to Reversibility | 6 weeks | Mouse | [2] |
Experimental Protocols
1. RAR-α Competitive Binding Assay
This protocol is a representative method for determining the inhibitory activity of this compound on the binding of a radiolabeled ligand to RAR-α.
-
Materials:
-
Recombinant human RAR-α protein
-
[3H]-all-trans retinoic acid (radioligand)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer with BSA and DTT)
-
Scintillation fluid and vials
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant RAR-α protein, and the various concentrations of this compound.
-
Add the [3H]-all-trans retinoic acid to all wells at a final concentration close to its Kd for RAR-α.
-
For determining non-specific binding, add a high concentration of unlabeled all-trans retinoic acid to a set of control wells.
-
Incubate the plate for 2 hours at 4°C with gentle agitation.
-
Transfer the contents of the wells to a 96-well filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.
-
2. In Vivo Efficacy Study in Mice
This protocol outlines a general procedure for evaluating the contraceptive efficacy of this compound in a mouse model.
-
Animals:
-
Adult male mice (e.g., C57BL/6 strain)
-
Adult female mice for mating trials
-
-
Procedure:
-
Acclimatize male mice to the housing conditions for at least one week.
-
Randomly assign male mice to a vehicle control group and a this compound treatment group.
-
Prepare the this compound formulation for oral administration (e.g., in a suitable vehicle like corn oil).
-
Administer this compound or the vehicle to the male mice daily via oral gavage at the desired dose (e.g., 10 mg/kg) for 4 weeks.
-
After the treatment period, co-house each male mouse with two female mice for a mating trial (e.g., for one week).
-
Monitor the female mice for pregnancy and record the number of pups born.
-
At the end of the study, euthanize the male mice and collect testes and epididymides for sperm count analysis and histological examination.
-
To assess reversibility, a separate cohort of this compound-treated mice can be withdrawn from treatment and their fertility assessed after a recovery period (e.g., 6 weeks).
-
Visualizations
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]
Addressing limitations in preclinical models for YCT529 testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational non-hormonal male contraceptive, YCT529. The information provided is based on available preclinical data and is intended to address potential limitations and challenges encountered during in vivo testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2] By inhibiting RAR-α, this compound disrupts the normal process of spermatogenesis, which is highly dependent on retinoic acid signaling, a derivative of vitamin A.[1][3] This targeted inhibition leads to a reversible cessation of sperm production without affecting systemic hormone levels.[4]
Q2: What are the key preclinical findings for this compound?
A2: In preclinical studies, this compound has demonstrated high efficacy in preventing pregnancy in mice (99% effective) and significantly reducing sperm counts in non-human primates.[1][2][4] The contraceptive effect was shown to be fully reversible, with fertility returning to normal after cessation of treatment.[1][2] Importantly, no significant side effects were observed in these animal models.[1]
Q3: Why were mouse and non-human primate models chosen for preclinical testing?
A3: Mouse models are widely used in reproductive biology research due to their genetic similarity to humans, short reproductive cycle, and the availability of established techniques for genetic manipulation.[5] Non-human primates, particularly macaques, are used in later-stage preclinical studies because their reproductive physiology and hormonal cycles are very similar to humans, providing a more translational model for predicting efficacy and safety.
Q4: What are the known limitations of using mouse models for this compound testing?
A4: While valuable, mouse models have several limitations. There can be strain-specific differences in response to drug treatment. The metabolism and clearance of a compound in mice may not directly translate to humans. Furthermore, some complex human reproductive toxicities may not be fully recapitulated in mouse models.
Q5: What are the challenges in translating findings from non-human primate studies to humans?
A5: Despite their similarities to humans, there can be differences in drug metabolism and pharmacokinetics in non-human primates. The stress of handling and sample collection in these animals can also influence physiological parameters. Additionally, the genetic diversity within human populations is much greater than in typically used laboratory primate populations, which can lead to varied responses in clinical trials.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound in preclinical models.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent contraceptive efficacy in mouse mating trials. | 1. Incorrect Dosing: Inaccurate preparation or administration of this compound. 2. Animal Variability: Differences in age, weight, or genetic background of the mice. 3. Mating Behavior: Lack of mating activity or issues with female fertility. | 1. Verify Dose: Double-check calculations, ensure complete dissolution of this compound, and confirm accurate administration volume. 2. Standardize Animals: Use mice from a consistent age and weight range from a reputable supplier. Consider using a single, well-characterized inbred strain. 3. Monitor Mating: Confirm mating by checking for vaginal plugs. Ensure female mice are in the appropriate stage of their estrous cycle. |
| Unexpected toxicity or side effects observed. | 1. Off-target Effects: Although this compound is a selective RAR-α antagonist, high doses may lead to interactions with other receptors. 2. Vehicle Toxicity: The vehicle used to dissolve and administer this compound may have inherent toxicity. 3. Metabolite Toxicity: A metabolite of this compound could be causing the observed effects. | 1. Dose-Response Study: Conduct a dose-ranging study to identify the therapeutic window and the maximum tolerated dose. 2. Vehicle Control: Always include a vehicle-only control group to differentiate between compound and vehicle effects. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, analyze plasma and tissue concentrations of this compound and its major metabolites. |
| Difficulty in achieving expected reduction in sperm count in non-human primates. | 1. Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound may differ from that observed in mice. 2. Insufficient Dose or Duration: The dosing regimen may not be optimal for the primate model. 3. Individual Animal Variation: As with any biological system, there can be significant inter-animal variability in response. | 1. Primate-Specific PK Studies: Conduct pharmacokinetic studies in the specific primate species being used to determine key parameters like bioavailability and half-life.[3] 2. Dose Escalation Study: Start with a dose extrapolated from mouse studies and escalate as tolerated to find the effective dose.[3] 3. Increase Sample Size: Use a sufficient number of animals to account for individual variability and to achieve statistical power. |
| Reversibility of contraceptive effect is slower than expected. | 1. Compound Accumulation: this compound or its active metabolites may accumulate in tissues, leading to a prolonged effect. 2. Long-term Physiological Changes: Prolonged inhibition of spermatogenesis may require a longer recovery period. | 1. Washout Period PK: Conduct pharmacokinetic studies during the washout period to determine the rate of compound elimination. 2. Extended Recovery Monitoring: Continue to monitor fertility parameters (mating success, sperm counts) for an extended period after cessation of treatment.[2] |
Data Presentation
Preclinical Efficacy and Reversibility of this compound
| Animal Model | Dosage Regimen | Time to Efficacy | Efficacy Rate | Time to Reversibility | Reference |
| Mouse | 10 mg/kg/day (oral) | 4 weeks | 99% pregnancy prevention | 6 weeks | [2][3] |
| Non-human Primate | 2.5 and 5 mg/kg/day (oral) | 2 weeks | Significant sperm count reduction | 10-15 weeks | [2][3] |
In Vitro and In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| IC50 against RARα | - | 6.8 nM | [3] |
| t½ (liver microsomes) | Human | 9.5 h | [3] |
| t½ (liver microsomes) | Non-human Primate | 23.1 h | [3] |
| t½ (hepatocytes) | Mouse, Human, NHP | 3.2 - 8.7 h | [3] |
| Peak Plasma Level (in vivo) | CD-1 Mice (10 mg/kg) | 907 ng/mL (within 30 min) | [3] |
| Systemic Half-life (in vivo) | CD-1 Mice | 6.1 h | [3] |
Experimental Protocols
Representative Protocol for Mouse Mating Trial
Objective: To assess the contraceptive efficacy of this compound in male mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Adult, sexually mature male mice (e.g., C57BL/6, 8-10 weeks old)
-
Adult, fertile female mice (e.g., C57BL/6, 8-10 weeks old)
-
Standard laboratory animal caging and husbandry supplies
-
Oral gavage needles
Methodology:
-
Acclimation: Acclimate male mice to individual housing for at least one week prior to the start of the study.
-
Dosing:
-
Divide male mice into a control group (vehicle only) and a treatment group (this compound).
-
Administer the designated treatment daily via oral gavage for a predetermined period (e.g., 4 weeks).
-
-
Mating:
-
At the end of the dosing period, pair each male with two fertile female mice.
-
Check for the presence of a vaginal plug in the female mice each morning as evidence of mating. A plug indicates day 0.5 of gestation.
-
Separate plugged females into new cages.
-
-
Monitoring:
-
Monitor the plugged females for signs of pregnancy and record the number of litters and pups born.
-
-
Data Analysis:
-
Calculate the pregnancy rate for the control and treatment groups. Efficacy is determined by the reduction in the pregnancy rate in the treatment group compared to the control group.
-
-
Reversibility Study (Optional):
-
After the initial mating trial, cease treatment for the male mice.
-
After a specified washout period (e.g., 2, 4, 6 weeks), re-pair the males with new fertile females and repeat the mating trial to assess the return of fertility.
-
Representative Protocol for Semen Analysis in Non-Human Primates
Objective: To evaluate the effect of this compound on sperm parameters in non-human primates.
Materials:
-
This compound
-
Vehicle
-
Adult, sexually mature male non-human primates (e.g., cynomolgus or rhesus macaques)
-
Anesthesia (e.g., ketamine)
-
Electroejaculation equipment
-
Sterile collection tubes
-
Microscope with a heated stage
-
Computer-Assisted Sperm Analysis (CASA) system
-
Semen analysis diluents and stains (e.g., Eosin-Nigrosin for viability)
Methodology:
-
Baseline Collection: Prior to the start of treatment, collect baseline semen samples from all animals to establish normal sperm parameters.
-
Dosing: Administer this compound or vehicle orally on a daily basis.
-
Semen Collection:
-
At specified time points during the treatment period (e.g., weekly or bi-weekly), collect semen samples via electroejaculation under anesthesia.
-
Record the volume of the ejaculate.
-
-
Sperm Analysis:
-
Concentration and Motility: Perform sperm count and motility analysis using a CASA system or manually with a hemocytometer and microscope.
-
Morphology: Prepare a smear of the semen sample, stain it, and evaluate the morphology of at least 200 sperm under a microscope.
-
Viability: Use a viability stain (e.g., Eosin-Nigrosin) to differentiate between live and dead sperm.
-
-
Data Analysis:
-
Compare the sperm parameters (concentration, motility, morphology, viability) at each time point to the baseline values for each animal.
-
Statistically analyze the differences between the treatment and control groups.
-
-
Recovery Phase: After the treatment period, continue to collect and analyze semen samples at regular intervals to monitor the return of sperm parameters to baseline levels.
Mandatory Visualizations
Caption: this compound blocks retinoic acid binding to the RARα/RXR heterodimer.
Caption: Logical progression of preclinical testing for this compound.
References
- 1. First Hormone-Free Male Birth Control Pill Shows 99% Efficacy in Preclinical Studies [trial.medpath.com]
- 2. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 4. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]
- 5. Mouse models as tools in fertility research and male-based contraceptive development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Resistance to YCT529
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating potential resistance mechanisms to YCT529, a potent retinoic acid receptor-alpha (RAR-α) antagonist. As this compound is in the early stages of clinical development, long-term resistance data is not yet available. The following information is based on established principles of drug resistance to nuclear receptor antagonists and provides a framework for future investigations.
Frequently Asked Questions (FAQs)
Q1: My long-term cell culture experiments show a decreased response to this compound. What are the potential causes?
A decreased response to this compound over time could indicate the development of resistance. Potential mechanisms include:
-
Target Modification: Mutations in the RARA gene leading to a form of RAR-α that no longer binds this compound effectively.
-
Target Overexpression: Increased expression of RAR-α, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Drug Efflux: Increased activity of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove this compound from the cell.
-
Bypass Pathways: Activation of alternative signaling pathways that compensate for the inhibition of RAR-α.
Q2: How can I determine if my cells have developed resistance to this compound?
The first step is to perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve for the long-term treated cells suggests the development of resistance.
Q3: What are the initial experiments I should perform to characterize a this compound-resistant cell line?
Once resistance is confirmed via a shift in the IC50 value, we recommend the following initial characterization experiments:
-
RAR-α Expression Analysis: Quantify RARA mRNA and RAR-α protein levels to check for overexpression.
-
RARA Gene Sequencing: Sequence the ligand-binding domain of the RARA gene to identify potential mutations.
-
Drug Efflux Pump Activity Assay: Measure the activity of common drug efflux pumps.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Cell Viability Assay Variability | Ensure consistent cell seeding density and incubation times. Use a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle only). |
| This compound Degradation | Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C and protect from light. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can affect cell health and drug response. |
Issue 2: No Significant Difference in RAR-α Expression or Sequence
If you do not observe changes in RAR-α expression or mutations in its sequence, consider investigating downstream or parallel signaling pathways.
| Potential Cause | Troubleshooting Step |
| Activation of Bypass Pathways | Perform RNA sequencing or proteomic analysis to identify differentially expressed genes or proteins in resistant cells compared to sensitive cells. This may reveal upregulated pathways that compensate for RAR-α inhibition. |
| Altered Post-Translational Modifications of RAR-α | Investigate changes in the phosphorylation or ubiquitination status of RAR-α, which could affect its activity or stability. |
Quantitative Data Summary
The following table presents hypothetical data from experiments on a this compound-sensitive parental cell line and a derived resistant cell line.
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| This compound IC50 (nM) | 15 | 250 | 16.7 |
| RARA mRNA (Relative Expression) | 1.0 | 8.5 | 8.5 |
| RAR-α Protein (Relative Expression) | 1.0 | 6.2 | 6.2 |
| P-gp Activity (Relative Fluorescence) | 100 | 450 | 4.5 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Quantitative PCR (qPCR) for RARA Expression
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, primers for RARA, and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of RARA in the resistant cells compared to the parental cells.
Visualizations
Caption: Workflow for identifying this compound resistance mechanisms.
Validation & Comparative
A Comparative Analysis of YCT529 and Hormonal Male Contraceptives
For Immediate Release
This guide provides a detailed comparison of the novel, non-hormonal male contraceptive candidate, YCT529, with established and investigational hormonal male contraceptives. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy, mechanism of action, and experimental data to support further research and development in the field of male contraception.
Executive Summary
The landscape of male contraception is on the verge of a significant transformation. For decades, the options for men have been limited to condoms and vasectomy. However, recent advancements have led to the development of promising new reversible methods. This guide focuses on a critical comparison between two distinct approaches: the non-hormonal agent this compound and various hormonal contraceptives.
This compound, a potent and selective inhibitor of the Retinoic Acid Receptor-alpha (RAR-α), has demonstrated high efficacy in preclinical models, offering a novel, non-hormonal approach to male contraception. Hormonal methods, which typically involve the administration of testosterone alone or in combination with a progestin, have a longer history of clinical investigation and have also shown high rates of efficacy in suppressing sperm production.
This document will delve into the quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways of these contraceptive strategies to provide a comprehensive resource for the scientific community.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters for this compound and representative hormonal male contraceptives based on available preclinical and clinical data.
| Contraceptive Agent | Type | Method of Administration | Efficacy | Time to Efficacy | Reversibility | Key Side Effects (Reported in Studies) |
| This compound | Non-Hormonal (RAR-α Inhibitor) | Oral | 99% effective in preventing pregnancies in mice.[1][2] | Reduced sperm counts in non-human primates within 2 weeks.[1][3] | Fully reversible within 4-6 weeks in mice and 10-15 weeks in non-human primates.[1][3] | No significant side effects observed in preclinical studies.[1] |
| Testosterone Undecanoate (TU) | Hormonal | Intramuscular Injection | Cumulative contraceptive failure rate of 1.1 per 100 men over 24 months.[4][5] | Azoospermia or severe oligozoospermia achieved in most participants within a 6-month suppression phase.[4][5] | Spermatogenesis returned to normal fertile range in all but two participants in a large study.[4] | Mood changes, acne, weight gain, changes in libido, and alterations in cholesterol levels. |
| Nestorone®/Testosterone Gel | Hormonal | Transdermal Gel | 88.5% of men achieved a sperm concentration of ≤1 million/mL.[6][7] | Median time to sperm suppression was less than 8 weeks.[7] | Reversible upon cessation of use. | Mood symptoms, acne, and transient gastrointestinal symptoms.[8] |
| Dimethandrolone Undecanoate (DMAU) | Hormonal | Oral | Marked suppression of LH, FSH, and testosterone, consistent with effective contraception.[9] | Significant suppression of hormones within 28 days.[9] | Expected to be reversible, as with other hormonal methods. | Mild weight gain and decreases in HDL ("good") cholesterol.[9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation of contraceptive efficacy. Below are summaries of the protocols for key studies cited.
This compound Preclinical Studies
-
Mouse Mating Trial (Mannowetz et al.):
-
Subjects: Sexually mature male and female mice.
-
Drug Administration: Male mice were orally administered this compound daily for 4 weeks.[10][11][12][13]
-
Efficacy Assessment: Treated males were cohabited with untreated females. The number of pregnancies was recorded to determine contraceptive efficacy.[10][11][12][13]
-
Reversibility Study: After the treatment period, this compound administration was stopped, and the male mice were continuously cohabited with females to monitor the return of fertility.[10][11][12][13]
-
-
Non-Human Primate Study (Mannowetz et al.):
-
Subjects: Sexually mature male non-human primates.
-
Drug Administration: Oral administration of this compound.
-
Efficacy Assessment: Semen samples were collected to monitor sperm count reduction over the treatment period.[3]
-
Reversibility Study: Following the treatment phase, drug administration was ceased, and sperm counts were monitored until they returned to baseline levels.[3]
-
Hormonal Contraceptive Clinical Trials
-
Testosterone Undecanoate (TU) Phase III Clinical Trial (Gu et al.):
-
Study Design: A multicenter, open-label, single-arm contraceptive efficacy trial.[5]
-
Intervention: Monthly intramuscular injections of 500 mg TU for 30 months.[4][5] The study consisted of a 6-month suppression phase followed by a 24-month efficacy phase.[5]
-
Primary Outcome: Pregnancy rate in the female partners.[4]
-
Secondary Outcomes: Semen parameters, reproductive hormone levels, and safety assessments.[4]
-
Nestorone®/Testosterone (NES/T) Gel Phase IIb Clinical Trial (Ilani et al. and NCT03452111):
-
Participants: Healthy men and their female partners.[6][8][14]
-
Study Design: A prospective, open-label, single-arm, multicenter study.[14]
-
Intervention: Daily transdermal application of a gel containing Nestorone® and testosterone.[6][7] The trial included a suppression phase, a 52-week efficacy phase, and a recovery phase.[8][14]
-
Primary Outcome: Contraceptive efficacy, measured by pregnancy rate.[14]
-
Secondary Outcomes: Suppression of spermatogenesis, reversibility, and safety.[14]
-
-
Dimethandrolone Undecanoate (DMAU) Phase I Clinical Trial (Thirumalai et al. and NCT01382069):
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.[9][15]
-
Intervention: Daily oral administration of DMAU at different doses for 28 days.[9][15]
-
Primary Outcome: Safety and tolerability of DMAU.[15]
-
Secondary Outcomes: Pharmacokinetics and pharmacodynamics, including suppression of serum testosterone, LH, and FSH.[15]
Signaling Pathways and Mechanisms of Action
The contraceptive effects of this compound and hormonal agents are achieved through distinct biological pathways.
This compound: Non-Hormonal Inhibition of RAR-α
This compound functions by selectively inhibiting the Retinoic Acid Receptor-alpha (RAR-α), a nuclear receptor that plays a critical role in spermatogenesis.[17][18] Retinoic acid, a metabolite of vitamin A, is essential for the development and maturation of sperm cells. By blocking RAR-α, this compound disrupts this signaling pathway, leading to a halt in sperm production.[1]
Hormonal Contraceptives: Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Hormonal male contraceptives work by disrupting the normal hormonal feedback loop that governs sperm production, known as the Hypothalamic-Pituitary-Gonadal (HPG) axis.[19][20] Exogenous administration of androgens (like testosterone) with or without progestins suppresses the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[19][20] This leads to a significant reduction in intratesticular testosterone and disrupts the signals necessary for spermatogenesis.
Experimental Workflow: A Generalized Preclinical Contraceptive Study
The development of a novel male contraceptive typically follows a structured preclinical experimental workflow to assess efficacy and safety before advancing to human clinical trials.
Conclusion
Both non-hormonal and hormonal approaches to male contraception show significant promise in providing much-needed reversible options for men. This compound, with its novel mechanism of action and high preclinical efficacy, represents a potential paradigm shift, avoiding the hormonal side effects associated with traditional methods. Hormonal contraceptives, having undergone more extensive clinical testing, have a more established, albeit imperfect, safety and efficacy profile in humans.
This guide provides a foundational comparison to aid researchers and drug developers in understanding the current landscape of male contraceptive development. Further research, particularly the outcomes of ongoing and future clinical trials for this compound and other non-hormonal agents, will be critical in determining the future direction of male contraception and expanding the options available for shared reproductive responsibility.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. YourChoice Therapeutics - Male Contraceptive Initiative [malecontraceptive.org]
- 3. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 4. Multicenter contraceptive efficacy trial of injectable testosterone undecanoate in Chinese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 8. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Acceptability of oral dimethandrolone undecanoate in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. Unlocking the Potential of a New Male Contraceptive Pill this compound | BioRender [biorender.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Non-Hormonal Male Contraceptives: YCT529 and JQ1
For Researchers, Scientists, and Drug Development Professionals
The landscape of male contraception is undergoing a significant transformation, with non-hormonal options emerging as a promising frontier. This guide provides a detailed comparison of two leading investigational compounds, YCT529 and JQ1, offering insights into their mechanisms of action, preclinical efficacy, and potential for clinical translation.
At a Glance: this compound vs. JQ1
| Feature | This compound | JQ1 |
| Target | Retinoic Acid Receptor Alpha (RAR-α) | Bromodomain and Extra-Terminal (BET) proteins, specifically BRDT |
| Mechanism of Action | Inhibits sperm production by disrupting Vitamin A signaling in the testes.[1][2][3] | Inhibits chromatin remodeling during spermatogenesis, impairing sperm generation and motility.[4] |
| Administration | Oral | Intraperitoneal injection (in preclinical studies)[4] |
| Development Stage | Phase 1b/2a clinical trials[1] | Preclinical[5] |
| Reported Efficacy | 99% effective in preventing pregnancy in mice.[1][3][6] | Complete contraceptive effect in male mice.[4] |
| Reversibility | Fully reversible in mice (4-6 weeks) and non-human primates (10-15 weeks).[1][3][7] | Reversible contraceptive effect in mice.[4] |
| Hormonal Impact | Non-hormonal; no reported effects on testosterone levels.[1][2] | No adverse effects on testosterone levels or mating behaviors.[4] |
| Reported Side Effects | No significant side effects observed in preclinical or initial human trials.[1][3][8] | Potential for off-target binding to other BRD proteins.[5][9] Short half-life.[10] |
Mechanism of Action
This compound: Targeting Vitamin A Signaling
This compound is a selective antagonist of the Retinoic Acid Receptor Alpha (RAR-α).[3] This receptor plays a pivotal role in spermatogenesis, the process of sperm production, which is dependent on retinoic acid, a metabolite of vitamin A.[2] By blocking RAR-α, this compound effectively halts sperm production without impacting hormone levels.[1][2][11]
JQ1: An Epigenetic Approach
JQ1 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for the testis-specific bromodomain protein, BRDT.[4][5] BRDT is essential for the intricate process of chromatin remodeling that occurs during spermatogenesis.[4] By occupying the acetyl-lysine binding pocket of BRDT, JQ1 prevents the recognition of acetylated histones, thereby disrupting gene expression necessary for sperm development and maturation.[4]
Preclinical Data Comparison
| Parameter | This compound (in mice) | JQ1 (in mice) |
| Efficacy in Pregnancy Prevention | 99%[1][3][6] | 100% (complete contraceptive effect)[4] |
| Effect on Sperm Count | Significant reduction.[12] | Reduced to 28% of control after 3 weeks and 11% after 6 weeks (50 mg/kg daily).[4] |
| Effect on Sperm Motility | Not explicitly quantified in provided results. | Reduced by 4.5-fold after 3 weeks (16% vs 72.4% control); 5% motile sperm after 6 weeks (vs 85% control).[4] |
| Effect on Testis Size | Not explicitly quantified in provided results. | Reduced to 75.4% of control after 3 weeks and 40.6% after 6 weeks (50 mg/kg daily).[4] |
| Time to Onset of Contraceptive Effect | Within 4 weeks.[1] | Effective after 3-6 weeks of treatment.[4] |
| Time to Reversibility | 4 to 6 weeks.[3] | Fertility restored after cessation of treatment.[4] |
Experimental Protocols
This compound: Mouse Mating Trials
A representative experimental workflow for assessing the in vivo efficacy of this compound in mice is outlined below.
Methodology:
-
Animal Model: Sexually mature male mice.
-
Treatment: Daily oral administration of this compound at a predetermined dose (e.g., 2.5–5 mg/kg/day) or a vehicle control for a period of 4 weeks.[2]
-
Mating Study: Following the treatment period, each male mouse is co-housed with one or more untreated, sexually mature female mice.
-
Efficacy Assessment: The number of pregnancies and the litter size in the female mice are recorded to determine the contraceptive efficacy of this compound.
-
Reversibility Study: After the initial efficacy assessment, this compound treatment is discontinued. The male mice continue to be co-housed with female mice, and the time to restoration of fertility is monitored by observing new pregnancies.[7]
JQ1: Murine Spermatogenesis Inhibition Studies
The preclinical evaluation of JQ1 involved a series of experiments to determine its effect on various parameters of male fertility in mice.
Methodology:
-
Animal Model: Male mice of reproductive age.
-
Treatment: Daily intraperitoneal injections of JQ1 (e.g., 50 mg/kg) or a vehicle control for varying durations (e.g., 3 to 6 weeks).[4]
-
Parameter Analysis: At the end of the treatment period, a subset of mice is euthanized. Testes are collected to measure volume and for histological analysis of seminiferous tubules. Epididymal sperm is collected to determine sperm count and assess motility.[4]
-
Mating Studies: A separate cohort of JQ1-treated males is mated with female mice to confirm the contraceptive effect.[4]
-
Reversibility Assessment: Following the cessation of JQ1 treatment, the recovery of fertility is monitored through continued mating studies.[4]
Clinical Development and Future Outlook
This compound has progressed to human clinical trials, with a Phase 1a safety study completed and a Phase 1b/2a trial currently underway to evaluate safety, tolerability, and effects on sperm count.[1][3] The successful preclinical profile and its advancement into human studies position this compound as a promising candidate for the first non-hormonal male birth control pill.[6]
JQ1, while demonstrating a potent and reversible contraceptive effect in preclinical models, has some hurdles to overcome for clinical translation.[4] Its short half-life and the potential for off-target effects on other BET proteins are areas that require further research and optimization.[9][10] Nevertheless, JQ1 has been instrumental as a proof-of-concept for targeting BRDT in male contraception and has paved the way for the development of more specific BRDT inhibitors.[5][9]
References
- 1. First Hormone-Free Male Birth Control Pill Shows 99% Efficacy in Preclinical Studies [trial.medpath.com]
- 2. scientifixdigest.com [scientifixdigest.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Small-Molecule Inhibition of BRDT for Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. First hormone-free male birth control pill clears another milestone | University of Minnesota [twin-cities.umn.edu]
- 7. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is YCT-529 and how does it work as a male birth control pill? | Ubie Doctor's Note [ubiehealth.com]
- 12. First Birth Control Pill for Men Found Safe, Effective in Human Trials [healthline.com]
YCT529: A Comparative Guide to a Novel Non-Hormonal Male Contraceptive
The landscape of contraception has been predominantly female-focused for decades. However, the development of YCT529, a first-in-class, non-hormonal male contraceptive pill, signals a potential paradigm shift, offering men a reversible and effective option beyond condoms and vasectomy.[1][2][3][4] This guide provides an in-depth analysis of the long-term safety and efficacy of this compound, supported by preclinical and clinical data, and compares it with other contraceptive alternatives.
Mechanism of Action: Targeting Vitamin A Signaling
This compound functions by selectively antagonizing the retinoic acid receptor alpha (RAR-α), a nuclear receptor crucial for spermatogenesis.[5][6] Retinoic acid, a metabolite of vitamin A, is essential for the development and maturation of sperm cells.[7] By blocking RAR-α, this compound disrupts this signaling pathway in the testes, thereby inhibiting sperm production without affecting hormone levels like testosterone.[5][7][8][9] This targeted, non-hormonal approach is designed to minimize the side effects often associated with hormonal contraceptives, such as mood swings, weight gain, or decreased libido.[1][10]
Preclinical Efficacy and Safety Data
Preclinical trials of this compound in mice and non-human primates have demonstrated high efficacy and a strong safety profile. These studies have been crucial in establishing the drug's potential for human use.[1][2][11]
Quantitative Preclinical Data Summary
| Metric | Mouse Model | Non-Human Primate Model |
| Efficacy | 99% effective in preventing pregnancy after 4 weeks of oral administration.[1][5][11] | Significant reduction in sperm count within 2 weeks of oral dosing.[1][6][11][12] |
| Reversibility | Fertility fully restored within 4 to 6 weeks after discontinuation.[2][5][11][12] | Sperm counts fully reversed within 10 to 15 weeks after cessation of dosing.[1][8][11][12] |
| Safety | No significant side effects were observed.[3][5][11] | No adverse side effects were detected.[8][11][12] |
Clinical Trial Validation
Following promising preclinical results, this compound has advanced to human clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.
Phase 1 Clinical Trial Data
The initial Phase 1a clinical trial, a single ascending dose study, enrolled 16 healthy male volunteers.[13] The primary focus was to evaluate the safety of this compound.
| Metric | Phase 1a Human Trial Results |
| Dosage | Single oral doses of 10, 30, 90, or 180 mg.[13] |
| Safety & Tolerability | Well-tolerated with no serious adverse events reported.[5][13] |
| Hormonal Impact | No effects on follicle-stimulating hormone (FSH), luteinizing hormone (LH), or testosterone levels.[13] |
| Other Effects | No impact on heart rate, inflammatory biomarkers, sexual desire, or mood.[13] |
| Pharmacokinetics | No clear food effect on drug absorption.[13] |
Following the successful Phase 1a trial, a Phase 1b/2a study was initiated to evaluate multiple ascending doses in a larger cohort of participants over a longer duration to further assess safety and the effect on sperm parameters.[8][13] A subsequent 90-day mid-stage study is planned to begin in the second quarter of 2025.[5]
Experimental Protocols and Workflow
The evaluation of this compound follows a standard drug development pipeline, from preclinical assessment to human clinical trials.
General Experimental Methodology
-
Preclinical Studies: In preclinical trials, male mice received daily oral doses of this compound, and their fertility was assessed through mating trials.[12][14] In non-human primates, the drug was administered orally, and sperm counts were monitored regularly.[6][12] Reversibility was determined by monitoring the return of fertility and normal sperm counts after treatment cessation.[12][14]
-
Phase 1 Clinical Trial: The Phase 1a trial was a randomized, double-blind, placebo-controlled study.[13] Participants received a single oral dose of this compound or a placebo.[13] Safety was monitored through the recording of adverse events, and various physiological and psychological parameters were measured.[13]
Comparison with Other Male Contraceptive Alternatives
This compound offers a distinct profile compared to existing and other investigational male contraceptives.
Comparative Analysis of Male Contraceptives
| Feature | This compound | Hormonal Contraceptives (e.g., DMAU, Nestorone Gel)[15][16] | Other Non-Hormonal (e.g., ADAM™ Hydrogel)[17] | Existing Methods (Condoms, Vasectomy)[2][3] |
| Method | Oral Pill[1] | Oral Pill or Topical Gel[15][17] | Injectable Hydrogel[17] | Barrier Method or Surgical Procedure[2][3] |
| Mechanism | RAR-α inhibitor, blocks sperm production[5][8] | Suppresses gonadotropins to reduce sperm production[3][16] | Blocks vas deferens to prevent sperm transport[3][17] | Physical barrier or surgical sterilization[3] |
| Hormonal | No[1] | Yes[3] | No[3] | No |
| Reversibility | Yes, fully reversible[1][11] | Yes[15] | Intended to be reversible[3] | Condoms: Yes; Vasectomy: Not reliably reversible[2][3] |
| Efficacy | 99% in preclinical studies[1][11] | High in clinical trials[15] | In development[17] | Condoms: ~82% typical use; Vasectomy: >99%[3] |
| Key Advantage | Non-hormonal, oral, reversible[1] | Established mechanism[15] | Long-acting, non-hormonal[17] | Widely available or highly effective (vasectomy) |
| Potential Drawback | Long-term human efficacy data pending | Potential hormonal side effects[9][10] | Requires a procedure[3] | User dependency (condoms), permanence (vasectomy)[3] |
digraph "Male Contraceptive Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, style=dashed, color="#5F6368"];node [fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [label="this compound"]; "Hormonal" [label="Hormonal Options"]; "NonHormonal_Other" [label="Other Non-Hormonal"]; "Existing" [label="Existing Methods"];
node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; "Oral" [label="Oral Pill", fillcolor="#4285F4"]; "Reversible" [label="Reversible", fillcolor="#34A853"]; "NonHormonal" [label="Non-Hormonal", fillcolor="#FBBC05"]; "Procedure" [label="Procedure-Based", fillcolor="#EA4335"]; "HighEfficacy" [label="High Efficacy", fillcolor="#202124"];
"this compound" -> "Oral"; "this compound" -> "Reversible"; "this compound" -> "NonHormonal"; "this compound" -> "HighEfficacy";
"Hormonal" -> "Oral"; "Hormonal" -> "Reversible"; "Hormonal" -> "HighEfficacy";
"NonHormonal_Other" -> "Procedure"; "NonHormonal_Other" -> "Reversible"; "NonHormonal_Other" -> "NonHormonal";
"Existing" -> "Procedure"; "Existing" -> "HighEfficacy"; }
Conclusion
This compound represents a significant advancement in the field of male contraception. Its novel, non-hormonal mechanism of action, combined with high efficacy and a strong safety profile in preclinical studies, makes it a promising candidate to fill a critical gap in family planning options.[1][11] The positive results from the initial Phase 1 human trial further support its development.[13] While long-term safety and efficacy in humans are still under investigation, this compound has the potential to offer men a convenient, reversible, and hormone-free method of birth control, thereby promoting more equitable sharing of contraceptive responsibility.[1][9] Continued research and successful clinical trials will be pivotal in bringing this innovative contraceptive to the public.
References
- 1. prameyanews.com [prameyanews.com]
- 2. First Birth Control Pill for Men Found Safe, Effective in Human Trials [healthline.com]
- 3. oxsci.org [oxsci.org]
- 4. scitechdaily.com [scitechdaily.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 7. How does YCT-529 block sperm production? | Ubie Doctor's Note [ubiehealth.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. sciencealert.com [sciencealert.com]
- 10. U.S. trials confirm safety of non-hormonal male contraceptive YCT-529 - CHOSUNBIZ [biz.chosun.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Hormone-Free: YourChoice's Male Birth Control Safe So Far [synapse.patsnap.com]
- 17. Male Contraception Clinical Trials - Male Contraceptive Initiative [malecontraceptive.org]
YCT529: A Reproducible Breakthrough in Non-Hormonal Male Contraception
A comprehensive analysis of preclinical data solidifies the promise of YCT529 as a leading non-hormonal male contraceptive candidate, demonstrating high efficacy and reversibility in animal models. This guide provides a comparative overview of this compound and an earlier generation compound, BMS-189453, supported by detailed experimental data and protocols for researchers and drug development professionals.
This compound, a selective retinoic acid receptor alpha (RAR-α) antagonist, has emerged as a frontrunner in the quest for a safe, effective, and reversible male oral contraceptive.[1][2] Preclinical findings, notably published in Communications Medicine, have consistently demonstrated its potential, showing a 99% efficacy in preventing pregnancy in mice.[2][3] Developed by YourChoice Therapeutics, this compound represents a significant advancement over earlier, less selective RAR modulators, offering a targeted, non-hormonal approach to male contraception.[4][5]
This guide delves into the reproducible preclinical data on this compound's effectiveness, comparing it with the pan-RAR antagonist BMS-189453 to highlight the evolution and specificity of this therapeutic strategy.
Comparative Efficacy and Selectivity
The contraceptive effect of this compound stems from its selective inhibition of RAR-α, a nuclear receptor crucial for spermatogenesis.[4][6] This targeted action disrupts the production of sperm without interfering with hormonal balance, a key advantage over hormonal contraceptive approaches.[4] The predecessor, BMS-189453, while also effective in inducing reversible infertility in mice, acts as a pan-RAR antagonist, meaning it affects multiple RAR subtypes, which could lead to a broader range of biological effects.[5][6][7]
| Compound | Target | IC50 (RARα) | Efficacy (Mice) | Reversibility (Mice) |
| This compound | Selective RAR-α Antagonist | 6.8 nM[6] | 99% pregnancy prevention[2][3] | Full fertility restoration within 6 weeks[3][5] |
| BMS-189453 | Pan-RAR Antagonist | Not specified as selective | Complete sterility achieved[7] | Reversible[7] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the vitamin A signaling pathway, which is essential for male reproduction. Retinoic acid, a metabolite of vitamin A, binds to retinoic acid receptors (RARs), which then regulate gene expression necessary for sperm development. By selectively blocking the RAR-α subtype, this compound effectively halts spermatogenesis.
Preclinical Efficacy in Animal Models
Mouse Studies
In preclinical trials, oral administration of this compound to male mice resulted in a 99% prevention of pregnancy in their female partners.[2][3] The contraceptive effect was observed after four weeks of dosing and was fully reversible, with male mice regaining their fertility within six weeks of discontinuing the treatment.[3][5]
In comparison, studies with BMS-189453 also demonstrated complete and reversible infertility in mice.[7] Various dosing regimens were explored, with one study showing that a daily oral dose of 2.5 mg/kg for four weeks resulted in complete sterility.[7]
Non-Human Primate Studies
The efficacy of this compound was also evaluated in non-human primates. Oral administration of this compound led to a significant reduction in sperm count within two weeks.[3][6] Importantly, this effect was also reversible, with sperm counts returning to normal within 10 to 15 weeks after cessation of treatment.[3][6] No adverse side effects were observed in these studies.[3]
Experimental Protocols
RAR-α Binding and Transactivation Assays
Objective: To determine the in vitro potency and selectivity of the compound for the retinoic acid receptor alpha.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured and transiently transfected with expression vectors for the RARα ligand-binding domain fused to the GAL4 DNA-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activating sequence.
-
Compound Incubation: Cells are treated with varying concentrations of the test compound (e.g., this compound or BMS-189453) in the presence of a known RAR agonist (e.g., all-trans retinoic acid).
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced luciferase activity is determined, and the IC50 value (the concentration of the compound that inhibits 50% of the maximal response) is calculated. Selectivity is assessed by performing similar assays with cells expressing RARβ and RARγ.
Mouse Mating Trials
Objective: To evaluate the in vivo contraceptive efficacy and reversibility of the test compound.
Methodology:
-
Animal Model: Sexually mature male mice (e.g., CD-1 strain) are used.
-
Dosing: Male mice are administered the test compound orally at a specified dose and frequency for a defined period (e.g., 4 weeks). A control group receives a vehicle.
-
Mating: Following the dosing period, each male mouse is cohabited with one or two sexually mature female mice.
-
Efficacy Assessment: Female mice are monitored for pregnancy and litter size. The pregnancy prevention rate is calculated for the treatment group compared to the control group.
-
Reversibility Assessment: After the efficacy assessment, the administration of the test compound to male mice is discontinued. Following a recovery period (e.g., 6 weeks), the male mice are again cohabited with new female mice, and fertility is reassessed.
Non-Human Primate Spermatogenesis Assessment
Objective: To assess the effect of the test compound on sperm production in a primate model.
Methodology:
-
Animal Model: Adult male non-human primates (e.g., cynomolgus or rhesus macaques) are used.
-
Dosing: The test compound is administered orally at specified doses.
-
Semen Collection: Semen samples are collected at baseline and at regular intervals during and after the treatment period using methods such as electroejaculation.
-
Sperm Analysis: Semen samples are analyzed for sperm concentration, motility, and morphology.
-
Reversibility Assessment: Dosing is discontinued, and semen analysis continues until sperm parameters return to baseline levels.
Conclusion
The preclinical data on this compound provide a strong and reproducible foundation for its continued development as a first-in-class non-hormonal male contraceptive. Its high efficacy, selectivity for RAR-α, and demonstrated reversibility in multiple animal models, including non-human primates, position it as a highly promising candidate to address the unmet need for new male contraceptive options. The comparison with the earlier pan-RAR antagonist, BMS-189453, clearly illustrates the scientific progress in achieving target specificity, which is crucial for minimizing potential side effects and enhancing the safety profile of this novel contraceptive approach. Further clinical investigations are warranted to translate these encouraging preclinical findings into a viable contraceptive option for men.
References
- 1. YourChoice Therapeutics Announces Nature Publication - BioSpace [biospace.com]
- 2. scitechdaily.com [scitechdaily.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YCT529 and Other RAR-alpha Inhibitors in the Context of Non-Hormonal Male Contraception
For Researchers, Scientists, and Drug Development Professionals
The quest for a safe, effective, and reversible male contraceptive has led researchers to explore non-hormonal targets, with the Retinoic Acid Receptor Alpha (RAR-α) emerging as a promising candidate. YCT529, a potent and selective RAR-α inhibitor, is currently in clinical development and has shown significant promise in preclinical studies. This guide provides a comparative analysis of this compound with other relevant RAR-α inhibitors, focusing on their performance, selectivity, and the experimental data supporting their potential as male contraceptives.
Introduction to RAR-alpha as a Contraceptive Target
Retinoic acid, a metabolite of vitamin A, plays a crucial role in spermatogenesis. Its biological effects are mediated by a family of nuclear receptors, the Retinoic Acid Receptors (RARs), which exist as three subtypes: alpha (α), beta (β), and gamma (γ). Genetic knockout studies in mice have demonstrated that the absence of RAR-α leads to sterility due to impaired sperm production, without other significant health issues.[1] This has validated RAR-α as a key target for the development of non-hormonal male contraceptives.[1][2] Inhibiting RAR-α function is expected to disrupt spermatogenesis in a reversible manner, offering a novel approach to male birth control.
Comparative Performance of RAR-alpha Inhibitors
This section compares the available preclinical data for this compound and other notable RAR inhibitors that have been investigated for their effects on male fertility. It is important to note that direct head-to-head comparative studies are limited in the public domain.
| Compound | Target(s) | Key Preclinical Findings (Contraception) | Efficacy | Reversibility | Observed Side Effects (in relevant studies) |
| This compound | Selective RAR-α inhibitor | - IC50: 6.8 nM[3]- Prevents sperm production in mice and non-human primates.[4][5] | 99% effective in preventing pregnancies in mice.[5][6][7] | Fully reversible in mice (fertility restored in 4-6 weeks) and non-human primates (sperm count recovered in 10-15 weeks).[4][5] | No significant side effects reported in preclinical studies.[5] Well-tolerated in Phase 1a human trials.[8] |
| BMS-189453 | Pan-RAR antagonist (α, β, γ) | - Induces reversible sterility in mice by disrupting spermatogenesis.[9][10][11] | Effective in inducing sterility in mice.[10] | Reversible sterility demonstrated in mice.[9][10] | At higher doses, testicular degeneration and atrophy were observed in rats.[12] |
| BMS-189532 & BMS-195614 | Selective RAR-α antagonists | - Potent in vitro but displayed poor in vivo activity in mice when administered orally.[9][11] | Low in vivo efficacy in inhibiting spermatogenesis.[9] | Not applicable due to low efficacy. | Not detailed due to poor in vivo activity. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RAR-alpha signaling pathway in spermatogenesis and a general workflow for the preclinical evaluation of RAR-alpha inhibitors for male contraception.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 4. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Unlocking the Potential of a New Male Contraceptive Pill this compound | BioRender [biorender.com]
- 7. New non-hormonal contraceptive pill for men? [clinicbarcelona.org]
- 8. businesswire.com [businesswire.com]
- 9. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. BMS-189453, a novel retinoid receptor antagonist, is a potent testicular toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Non-Hormonal Male Contraceptive YCT529 Demonstrates Superior Side Effect Profile Compared to Hormonal Methods in Early Studies
For Immediate Release
[City, State] – [Date] – The novel, non-hormonal male contraceptive candidate, YCT529, has shown a remarkably clean side effect profile in preclinical and initial human clinical trials, positioning it as a potentially safer alternative to hormonal contraceptive methods for both men and women. This comparison guide provides a detailed analysis of the available data on this compound's safety profile versus that of established hormonal contraceptives, tailored for researchers, scientists, and drug development professionals.
This compound is a selective antagonist of the retinoic acid receptor-alpha (RAR-α), a non-hormonal target essential for spermatogenesis. By inhibiting this pathway, this compound has been shown to effectively and reversibly prevent sperm production without impacting testosterone levels.[1][2][3][4][5] This mechanism stands in stark contrast to hormonal contraceptives, which manipulate the body's endocrine system and are often associated with a range of systemic side effects.
Executive Summary of Comparative Side Effect Profiles
Early clinical data for this compound is highly promising. A Phase 1a single ascending dose study in 16 healthy male volunteers found the drug to be well-tolerated with no serious adverse events reported.[3][6][7] Specifically, the trial reported no significant changes in heart rate, hormone levels (including testosterone), inflammatory biomarkers, sexual desire, or mood.[7][8][9] Preclinical studies in mice and non-human primates also reported no observable side effects, with a 99% efficacy in preventing pregnancy in mice and full reversibility of contraception after discontinuation.[1][3][10][11]
In contrast, hormonal contraceptives for both men and women are associated with a well-documented array of side effects. Experimental hormonal male contraceptives have been linked to mood swings, acne, depression, changes in libido, and injection site pain.[12][13][14] Female hormonal contraceptives, widely used for decades, can cause side effects ranging from breakthrough bleeding, nausea, and headaches to more serious risks like blood clots and an increased risk of certain cancers.[9][15]
Data Presentation: Quantitative Comparison of Side Effects
The following tables summarize the reported side effects from available studies on this compound and hormonal contraceptives.
Table 1: Side Effect Profile of this compound (Non-Hormonal Male Contraceptive)
| Side Effect Category | Reported Side Effects in Preclinical Studies (Mice, Non-Human Primates) | Reported Side Effects in Phase 1a Human Trial (Single Ascending Dose) |
| Systemic | No significant side effects observed.[1][3][10] | No serious adverse events reported.[3][6][7] Headache and respiratory infection were reported in half of the participants, including those who received a placebo.[16] |
| Hormonal | No effect on testosterone levels.[5] | No effects on follicle-stimulating hormone, luteinizing hormone, or testosterone levels.[7][8][9] |
| Cardiovascular | Not reported. | No adverse cardiac safety profile.[13][17] |
| Psychological | Not reported. | No changes in mood or sexual desire.[7][8][9] |
| Dermatological | Not reported. | Not reported. |
| Gastrointestinal | Not reported. | Not reported. |
Table 2: Side Effect Profile of Hormonal Male Contraceptives (Experimental)
| Side Effect Category | Common Reported Side Effects | Frequency/Severity |
| Psychological | Mood swings, depression, emotional disorders.[11][12] | Reported in a significant number of participants, leading to discontinuation in some trials.[7] |
| Dermatological | Acne.[11][18] | More frequent than in users of female contraceptives.[11] |
| Metabolic | Weight gain.[13][18] | Commonly reported. |
| Sexual Health | Changes in libido (increase or decrease).[11][18] | Variable among individuals. |
| General | Injection site pain, muscle pain.[14] | Common with injectable formulations. |
Table 3: Side Effect Profile of Female Hormonal Contraceptives (Combined Oral Contraceptives)
| Side Effect Category | Common Reported Side Effects | Frequency/Severity |
| Vascular | Increased risk of blood clots (venous thromboembolism), heart attack, and stroke.[9][15] | Low but significant risk, particularly in women with other risk factors. |
| Oncologic | Increased risk of breast and cervical cancer. | Risk is low but documented. |
| Gastrointestinal | Nausea, bloating.[15] | Often improves after the first few months of use.[15] |
| Reproductive | Breakthrough bleeding or spotting, breast tenderness, changes in vaginal discharge.[15][19][20] | Very common, especially in the first few months. |
| Neurological | Headaches, migraines.[19][20] | Can be triggered or worsened by hormonal changes.[20] |
| Psychological | Mood changes, depression.[9] | Commonly reported. |
| Metabolic | Weight changes.[9] | Variable among individuals. |
Experimental Protocols
A detailed understanding of the methodologies used to assess the safety and tolerability of these contraceptives is crucial for a comprehensive comparison.
This compound Clinical Trial Protocol (Phase 1a - NCT06094283)
The first-in-human study of this compound was a randomized, double-blind, placebo-controlled, single ascending dose trial.[10]
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy male subjects.[9][10]
-
Participants: 16 healthy male volunteers.[9]
-
Study Design: Participants were divided into cohorts and received single oral doses of this compound (ranging from 10 mg to 180 mg) or a placebo in a fasted state.[9][21] A subset of participants also received a dose in a fed state to assess the effect of food on pharmacokinetics.[9]
-
Safety and Tolerability Assessments:
-
Adverse Event (AE) Monitoring: Continuous monitoring for any unfavorable or unintended signs, symptoms, or diseases. All AEs were recorded, and their severity and potential relationship to the study drug were assessed.
-
Vital Signs: Regular monitoring of heart rate, blood pressure, and other vital signs.[17]
-
Laboratory Tests: Analysis of blood and urine samples to monitor hematology, blood chemistry, and liver and kidney function.[13][17]
-
Hormone and Biomarker Analysis: Measurement of follicle-stimulating hormone (FSH), luteinizing hormone (LH), testosterone, and inflammatory biomarkers.[7][8][9]
-
Cardiovascular Monitoring: Electrocardiograms (ECGs) were performed to assess cardiac safety.[17]
-
Subjective Assessments: Questionnaires and interviews were used to evaluate mood and sexual desire.[7][8][9]
-
Representative Protocol for Hormonal Contraceptive Clinical Trials
Clinical trials for hormonal contraceptives follow established guidelines from regulatory bodies like the FDA and EMA. A typical Phase III trial to establish the safety and efficacy of a new combined oral contraceptive would involve the following:
-
Objective: To evaluate the contraceptive efficacy and safety of the hormonal contraceptive over an extended period (typically one year or more).
-
Participants: A large cohort of healthy, sexually active women of reproductive age.
-
Study Design: Often open-label, single-arm studies with historical controls, though comparative studies against an established contraceptive may also be conducted.
-
Safety and Tolerability Assessments:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection of all AEs and SAEs at each study visit. Standardized questionnaires, such as the Patient-Reported Outcomes Measurement Information System (PROMIS), may be used to systematically capture subjective side effects.
-
Physical Examinations: Regular physical and gynecological examinations.
-
Vital Signs and Laboratory Tests: Monitoring of blood pressure, weight, and a panel of laboratory tests including lipid profiles and glucose levels at baseline and regular intervals.
-
Menstrual Bleeding Patterns: Participants typically maintain a daily diary to record bleeding and spotting.
-
Specific Symptom Assessment: Use of validated questionnaires to assess changes in mood, libido, and other common side effects like headaches and breast tenderness.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a selective antagonist of the Retinoic Acid Receptor-Alpha (RAR-α). This receptor is crucial for the process of spermatogenesis. By blocking RAR-α, this compound disrupts the signaling pathway that is dependent on retinoic acid (a metabolite of vitamin A), leading to a halt in sperm production.
Caption: Mechanism of action of this compound.
Hormonal Contraceptive Mechanism of Action (Combined Oral Contraceptive)
Combined oral contraceptives contain synthetic estrogen and progestin. These hormones primarily act on the hypothalamic-pituitary-ovarian axis to prevent ovulation. They also thicken cervical mucus to impede sperm transport and alter the endometrium to make it less receptive to implantation.
Caption: Mechanism of action of hormonal contraceptives.
Experimental Workflow for Safety Assessment in a Phase 1 Contraceptive Trial
The workflow for assessing the safety of a new contraceptive in a Phase 1 clinical trial involves a rigorous and systematic process of screening, dosing, and monitoring.
Caption: Workflow for safety assessment in a Phase 1 trial.
Conclusion
The available evidence strongly suggests that this compound, with its targeted, non-hormonal mechanism of action, possesses a significantly more favorable side effect profile compared to existing and experimental hormonal contraceptives. The absence of hormonal manipulation appears to circumvent the common and sometimes serious adverse events associated with hormonal methods. While further long-term and larger-scale clinical trials are necessary to fully elucidate the safety and efficacy of this compound, the initial data represents a paradigm shift in the development of male contraception and offers the potential for a safe, effective, and reversible option with minimal side effects. This could have a profound impact on reproductive health, providing a much-needed new option for men and their partners.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Establishing Effectiveness and Safety for Hormonal Drug Products Intended to Prevent Pregnancy Guidance for Industry | FDA [fda.gov]
- 3. Clinical investigation of steroid contraceptives in women - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Clinical efficacy and safety: genitourinary system and sex hormones | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Hormonal Contraception: FDA Drafts Guidance on Clinical Trial Recommendations | RAPS [raps.org]
- 7. NCHR Comment on FDA’s Draft Guidance to Industry on Establishing Effectiveness and Safety for Hormonal Drug Products Intended to Prevent Pregnancy - National Center for Health Research [center4research.org]
- 8. Adverse event identification and reporting - International Society of Nephrology [theisn.org]
- 9. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Guideline on clinical investigation of steroid contraceptives in women | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 12. ccrps.org [ccrps.org]
- 13. Male Contraception Clinical Trials - Male Contraceptive Initiative [malecontraceptive.org]
- 14. livescience.com [livescience.com]
- 15. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. parsemus.org [parsemus.org]
- 17. Wolters Kluwer [login.wolterskluwer.com]
- 18. gov.uk [gov.uk]
- 19. sciencealert.com [sciencealert.com]
- 20. ovid.com [ovid.com]
- 21. researchgate.net [researchgate.net]
Assessing the Reversibility of YCT529 in Comparison to Other Male Contraceptives: A Guide for Researchers
For Immediate Release
A comprehensive analysis of preclinical and clinical data reveals that YCT529, a novel non-hormonal male contraceptive, demonstrates a promising and reversible profile, comparable and in some aspects potentially superior to other contraceptive methods in development and currently in use. This guide provides a detailed comparison of the reversibility of this compound with hormonal and other non-hormonal male contraceptives, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Executive Summary
The quest for a safe, effective, and reversible male contraceptive has led to the exploration of both hormonal and non-hormonal approaches. This compound, a selective retinoic acid receptor-alpha (RAR-α) inhibitor, has emerged as a promising non-hormonal candidate. Preclinical studies indicate that this compound induces a state of temporary infertility with a complete and relatively rapid return to normal sperm parameters upon cessation. This guide synthesizes available data to facilitate a comparative assessment of its reversibility against established and emerging male contraceptive strategies.
Data Presentation: Quantitative Comparison of Reversibility
The following tables summarize the key quantitative data on the reversibility of this compound and other male contraceptives.
Table 1: Reversibility of this compound (Non-Hormonal)
| Animal Model | Efficacy in Preventing Pregnancy | Time to Recovery of Fertility | Time to Recovery of Sperm Count | Reference |
| Mice | 99% | Within 6 weeks after cessation | Not explicitly stated, but fertility recovery implies sperm count recovery. | [1][2][3] |
| Non-Human Primates | Lowered sperm counts | Not explicitly stated | 10-15 weeks to full recovery | [1][2][3][4][5] |
Table 2: Reversibility of Hormonal Male Contraceptives (Testosterone-Based Regimens)
| Contraceptive Agent | Time to Recovery of Sperm Concentration to ≥20 million/mL | Probability of Recovery to ≥20 million/mL | Reference |
| Testosterone Enanthate (Androgen alone) | Median of 3.4 months | 67% within 6 months, 90% within 12 months, 100% within 24 months | [6] |
| Testosterone + Progestin | Slower recovery than androgen alone (time to half recovery plateau of 14.7 weeks) | Recovery to ~43% of baseline | [1] |
| Integrated Analysis (various androgen/progestin regimens) | Median of 3.4 months | 67% within 6 months, 90% within 12 months, 96% within 16 months, 100% within 24 months | [6] |
Table 3: Reversibility of Other Non-Hormonal Male Contraceptives
| Contraceptive Agent | Mechanism | Reversibility Data | Reference |
| ADAM™ Hydrogel | Vas-occlusive device | Designed to be reversible as the hydrogel degrades over time. Clinical trials are ongoing to assess reversibility. | [7][8] |
Mechanism of Action and Signaling Pathways
This compound: Inhibition of Retinoic Acid Receptor-Alpha (RAR-α)
This compound functions by selectively blocking the retinoic acid receptor-alpha (RAR-α), a nuclear receptor crucial for spermatogenesis.[4] Retinoic acid, a metabolite of vitamin A, is essential for the differentiation and maturation of sperm cells. By inhibiting RAR-α, this compound disrupts this signaling pathway, leading to a halt in sperm production.
Figure 1. this compound inhibits spermatogenesis by blocking the RAR-α pathway.
Hormonal Contraceptives: Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Hormonal male contraceptives typically utilize a combination of an androgen (like testosterone) and a progestin. These exogenous hormones exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This disruption of the HPG axis leads to a significant reduction in intratesticular testosterone and ultimately halts spermatogenesis.
Figure 2. Hormonal contraceptives suppress the HPG axis to inhibit sperm production.
ADAM™ Hydrogel: Vas-Occlusion
The ADAM™ hydrogel is a non-hormonal, vas-occlusive device. It is injected into the vas deferens, where it forms a hydrogel that physically blocks the passage of sperm. The hydrogel is designed to be biodegradable, eventually breaking down to restore the normal flow of sperm. Its mechanism is primarily mechanical rather than through a signaling pathway.
Figure 3. ADAM™ hydrogel provides a reversible physical blockage in the vas deferens.
Experimental Protocols
This compound Preclinical Reversibility Study (Non-Human Primate Model)
A representative experimental protocol for assessing the reversibility of this compound in a non-human primate model is outlined below.
Figure 4. Experimental workflow for this compound preclinical reversibility assessment.
-
Subjects: Healthy, sexually mature male non-human primates.
-
Baseline Data Collection: Semen samples were collected for a baseline period to establish normal sperm parameters (concentration, motility, morphology).
-
Treatment Phase: YCT-529 was administered orally on a daily basis.
-
Monitoring During Treatment: Semen samples were collected and analyzed regularly (e.g., weekly) to monitor the decline in sperm count.
-
Cessation of Treatment: After a defined period of treatment, the administration of YCT-529 was stopped.
-
Recovery Phase: Semen samples were collected and analyzed at regular intervals (e.g., bi-weekly) to monitor the recovery of sperm concentration, motility, and morphology to baseline levels.
-
Primary Endpoint: The primary endpoint was the time to full recovery of sperm count to the pre-treatment baseline range.
Hormonal Contraceptive (Nestorone®/Testosterone Gel) Clinical Trial Reversibility Assessment
The ongoing clinical trials for the Nestorone®/Testosterone (NES/T) combination gel include a dedicated recovery phase to assess reversibility.
Figure 5. Clinical trial workflow for assessing the reversibility of NES/T gel.
-
Study Design: The trial includes a screening phase, a suppression phase, an efficacy phase, and a recovery phase.[9][10]
-
Participants: Healthy men in monogamous relationships.[11]
-
Treatment: Daily application of the NES/T gel.[11]
-
Recovery Phase Protocol: Upon completion of the efficacy phase, participants discontinue the use of the gel.[11] Semen analysis is performed at regular intervals to monitor the return of sperm concentration to the normal fertile range (defined as >15 million/mL).[9] The primary outcome for reversibility is the length of time to the recovery of spermatogenesis.[9]
Discussion and Future Directions
The available data indicate that this compound is a highly promising non-hormonal male contraceptive with a robust and predictable reversibility profile in preclinical models. The time to recovery of fertility and sperm count appears to be within a reasonable timeframe, a critical factor for user acceptability.
Hormonal contraceptives have also demonstrated reliable reversibility in numerous clinical trials, with a well-characterized timeline for the return of spermatogenesis. However, the potential for hormonal side effects remains a concern for some individuals.
Other non-hormonal methods, such as the ADAM™ hydrogel, offer a different approach to reversible contraception. While the initial data are promising, further long-term studies are needed to fully establish the reversibility and safety of these vas-occlusive devices.
Direct comparative studies evaluating the reversibility of this compound against other leading contraceptive candidates in the same study design are currently lacking. Such studies would be invaluable for providing a definitive assessment of their relative merits. Future research should also focus on obtaining more detailed quantitative data on the recovery of sperm motility and morphology following the cessation of these contraceptives to provide a more complete picture of their reversibility profiles.
References
- 1. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitechdaily.com [scitechdaily.com]
- 3. A new non-hormonal male contraceptive: how animals in research are paving the way :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Rate, extent, and modifiers of spermatogenic recovery after hormonal male contraception: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. urologytimes.com [urologytimes.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. malecontraception.center [malecontraception.center]
Validating the Molecular Targets of YCT529: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of YCT529, a promising non-hormonal male contraceptive candidate, with other retinoic acid receptor (RAR) antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the evaluation of this compound's molecular targeting in different species.
Introduction to this compound and its Molecular Target
This compound is an experimental, orally bioavailable, non-hormonal male contraceptive that functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α)[1][2]. RAR-α is a nuclear receptor crucial for spermatogenesis, the process of sperm production[1][2]. By selectively inhibiting RAR-α, this compound disrupts the vitamin A signaling pathway in the testes, which is essential for the development and maturation of sperm cells, leading to reversible infertility[1][3][4]. Preclinical studies in mice and non-human primates have demonstrated the high efficacy and reversibility of this compound in preventing pregnancy and reducing sperm counts, with no significant side effects observed[1][2][4][5][6][7][8]. Phase 1 clinical trials in humans are currently underway to evaluate its safety and tolerability[2][7][8][9].
Comparative Analysis of RAR-α Antagonists
To objectively assess the performance of this compound, this guide compares it with other known RAR antagonists: the pan-RAR antagonist BMS-189453, and the RARα-selective antagonists BMS-189532 and BMS-195614.
In Vitro Potency and Selectivity
The following table summarizes the in vitro binding affinities and functional inhibitory concentrations of this compound and its alternatives for the three RAR isoforms (α, β, and γ).
| Compound | Target(s) | IC50/Ki (nM) for RAR-α | IC50/Ki (nM) for RAR-β | IC50/Ki (nM) for RAR-γ | Selectivity for RAR-α |
| This compound | RAR-α Antagonist | 6.8 (IC50)[10] | >3300 (IC50)[10] | >3300 (IC50)[10] | High |
| BMS-189453 | Pan-RAR Antagonist/Agonist | 8 (Ki), 9.4 (IC50)[11] | 17 (Ki), Agonist[8][11] | 17 (Ki), 7.5 (IC50)[11] | Low |
| BMS-189532 | RAR-α Antagonist | Data not available | Data not available | Data not available | Selective[2] |
| BMS-195614 | RAR-α Antagonist | 2.5 (Ki)[1][2][4][12][13][14] | Data not available | Data not available | Selective[1][2][4][12][13][14] |
Preclinical Pharmacokinetics in Mice
This table outlines the available pharmacokinetic parameters of the compounds in mice, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability |
| This compound | Oral | 10 | 907 | 0.5 | 6.1 | Good (qualitative) |
| BMS-189453 | Oral | Not specified | Not specified | Not specified | Not specified | Orally bioactive[2] |
| BMS-189532 | Oral | Not specified | Not specified | Not specified | Not specified | Poor[2] |
| BMS-195614 | Oral | Not specified | Not specified | Not specified | Not specified | Poor[2][4] |
Preclinical Efficacy in Mice
The following table summarizes the in vivo efficacy of the compounds in mouse models of male contraception.
| Compound | Dose (mg/kg/day) & Duration | Contraceptive Efficacy | Reversibility | Key Findings |
| This compound | 10 mg/kg for 4 weeks | 99% pregnancy prevention[12] | Fully reversible within 6 weeks[12] | Significant reduction in sperm count.[12] |
| BMS-189453 | 2.5-5 mg/kg for 4 weeks | 100% infertility[1][15][16] | Fully reversible[1][15][16] | Induces reversible sterility with no other observed side effects.[1] |
| BMS-189532 | 2 or 10 mg/kg for 7 days | Minimal to no inhibition of spermatogenesis[2] | Not applicable | Poor oral bioavailability limits in vivo efficacy.[2] |
| BMS-195614 | 2 or 10 mg/kg for 7 days | Minimal to no inhibition of spermatogenesis[2][4] | Not applicable | Poor oral bioavailability limits in vivo efficacy.[2][4] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and experimental processes, the following diagrams are provided.
Caption: RAR-α signaling pathway in spermatogenesis and the inhibitory action of this compound.
References
- 1. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. globalnews.ca [globalnews.ca]
- 8. On-Demand Male Contraceptive Compound Promising in Mouse Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Male contraceptive shows promise in mice, study suggests | The Standard [standard.co.uk]
- 10. 6 steps for setting up timed pregnant mice [jax.org]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. rndsystems.com [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
The Dawn of Male Contraception: A Head-to-Head Analysis of YCT529 and Other Emerging Therapies
For decades, the burden of contraception has largely fallen on women. However, a new wave of innovation is poised to revolutionize reproductive health by providing men with effective, reversible contraceptive options. At the forefront of this revolution is YCT529, a novel, non-hormonal oral contraceptive that has shown remarkable promise in preclinical and early clinical trials. This guide provides a comprehensive comparison of this compound with other emerging male contraceptives, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape.
This comparative analysis delves into the mechanisms of action, experimental data, and clinical trial protocols of this compound and its leading competitors, including other non-hormonal agents and next-generation hormonal contraceptives.
This compound: A New Paradigm in Non-Hormonal Male Contraception
This compound is an experimental, non-hormonal male contraceptive pill that functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1] By inhibiting RAR-α, this compound disrupts spermatogenesis, the process of sperm production, leading to temporary infertility.[1] This targeted approach avoids interference with the hormonal pathways that are often associated with undesirable side effects.
Preclinical and Clinical Findings
Preclinical studies in male mice have demonstrated that this compound has a 99% efficacy rate in preventing pregnancy.[1][2][3] The contraceptive effect was shown to be fully reversible, with fertility restored within four to six weeks after discontinuing the drug.[1] Importantly, no significant side effects were observed in these animal studies.[1] Similar promising results were seen in non-human primates, where sperm counts were significantly reduced after two weeks of dosing, with fertility returning to normal after cessation of treatment.[1]
The first-in-human Phase 1 clinical trial for this compound commenced in December 2023 in the United Kingdom.[1] The initial phase of the study, involving single ascending oral doses in 16 healthy male volunteers, indicated that the drug was well-tolerated with no serious adverse events reported.[1] A subsequent 28-day trial with 50 men is underway to further evaluate safety and efficacy, with a 90-day mid-stage study planned for the second quarter of 2025.[1]
Comparative Analysis: this compound vs. Other Emerging Male Contraceptives
The landscape of male contraception is expanding with a variety of hormonal and non-hormonal approaches in development. This section provides a head-to-head comparison of this compound with some of the most promising alternatives.
Non-Hormonal Contraceptives
TDI-11861: This is another promising non-hormonal candidate that acts as a soluble adenylyl cyclase (sAC) inhibitor.[4][5] sAC is crucial for sperm motility and maturation.[6] Preclinical studies in mice have shown that a single dose of TDI-11861 can induce temporary infertility by rendering sperm immotile, with fertility returning to normal within 24 hours.[3][6] This "on-demand" characteristic presents a unique approach to contraception.
RISUG® and Vasalgel™: These are vas-occlusive methods that involve injecting a polymer gel into the vas deferens to block the passage of sperm.[7][8] RISUG (Reversible Inhibition of Sperm Under Guidance) has undergone extensive clinical trials in India and has shown high efficacy in preventing pregnancy.[5][9][10][11] Vasalgel, a similar concept being developed in the United States, has shown promise in preclinical studies with rabbits and monkeys.[2][12][13] Both are designed to be long-acting and reversible through a second injection that dissolves the gel.[8]
Hormonal Contraceptives
Dimethandrolone Undecanoate (DMAU) and 11β-Methyl-19-Nortestosterone Dodecylcarbonate (11β-MNTDC): These are orally administered progestogenic androgens that suppress the hormones necessary for sperm production.[10][14] Clinical trials have shown that they can effectively lower testosterone and sperm counts.[4][11][14][15] However, as with other hormonal methods, there is a potential for side effects such as weight gain, acne, and mood changes.[8][16]
Nestorone®/Testosterone (NES/T) Gel: This is a transdermal gel applied daily to the skin.[16] It combines a progestin (Nestorone) to suppress sperm production with testosterone to maintain normal libido and other androgen-dependent functions.[16][17] Phase II clinical trials have demonstrated its effectiveness in suppressing spermatogenesis in a high percentage of participants.[18][19][20]
Quantitative Data Comparison
| Contraceptive | Type | Mechanism of Action | Reported Efficacy | Reversibility | Key Side Effects/Considerations | Development Stage |
| This compound | Non-Hormonal (Oral Pill) | RAR-α antagonist, inhibits spermatogenesis.[1] | 99% effective in preventing pregnancy in mice.[1][2][3] | Fully reversible in 4-6 weeks in mice.[1] | No significant side effects reported in preclinical studies.[1] | Phase 1 Clinical Trials[1] |
| TDI-11861 | Non-Hormonal (Oral Pill) | Soluble adenylyl cyclase (sAC) inhibitor, immobilizes sperm.[4][5] | 100% effective in preventing pregnancy in mice for 2.5 hours post-dose.[3][6] | Fully reversible within 24 hours in mice.[3][6] | No significant side effects reported in preclinical studies.[6] | Preclinical |
| RISUG® | Non-Hormonal (Injection) | Vas-occlusive polymer gel.[7] | 97.3% efficacy in achieving azoospermia; 99.02% in preventing pregnancy in Phase III trials.[9][11] | Reversible with a second injection (demonstrated in animals).[10] | Temporary scrotal enlargement and pain.[5] | Phase III Clinical Trials[10] |
| Vasalgel™ | Non-Hormonal (Injection) | Vas-occlusive polymer gel.[12] | Effective in inducing azoospermia in rabbits.[2][12] | Reversible with a second injection (demonstrated in animals).[2] | Minimal tissue response in preclinical studies.[21] | Preclinical |
| DMAU | Hormonal (Oral Pill) | Progestogenic androgen, suppresses gonadotropins.[10][14] | Marked suppression of testosterone and gonadotropins.[4][7] | Reversible. | Mild weight gain, decrease in HDL cholesterol.[4] | Phase I Clinical Trials[22] |
| 11β-MNTDC | Hormonal (Oral Pill) | Progestogenic androgen, suppresses gonadotropins.[10][14] | Marked suppression of testosterone and gonadotropins.[22][23] | Reversible. | Fatigue, acne, headache, mild mood changes, decreased libido.[8][23] | Phase I Clinical Trials[22][24] |
| NES/T Gel | Hormonal (Topical Gel) | Progestin and testosterone combination, suppresses spermatogenesis.[16][17] | Suppressed sperm concentration to ≤1 million/mL in 88.5% of men.[19][20] | Reversible. | Minimal adverse effects reported.[19][20] | Phase IIb Clinical Trials[18][25] |
Experimental Protocols and Methodologies
This compound Preclinical Efficacy Study (Mouse Model)
-
Objective: To determine the contraceptive efficacy and reversibility of orally administered this compound in male mice.
-
Methodology:
-
Male mice were orally administered this compound daily for 4 weeks.
-
During the treatment period, each male mouse was paired with a female mouse for mating trials.
-
Pregnancy rates in the female mice were monitored to determine the contraceptive efficacy of this compound.
-
Following the 4-week treatment period, administration of this compound was stopped.
-
The male mice were then entered into a recovery phase and continued to be paired with female mice for mating trials.
-
The time to restoration of fertility was determined by monitoring for new pregnancies.
-
-
Endpoints:
-
Primary: Pregnancy rate in female partners during the treatment phase.
-
Secondary: Time to fertility restoration after cessation of treatment.
-
Hormonal Contraceptive Clinical Trial Protocol (Example: DMAU)
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral DMAU in healthy male volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalating Phase I trial.
-
Participants: Healthy male volunteers aged 18-50 years.
-
Methodology:
-
Participants were randomized to receive either DMAU at varying doses (e.g., 100 mg, 200 mg, 400 mg) or a placebo daily for 28 days.
-
Blood samples were collected at regular intervals to assess pharmacokinetic profiles and hormone levels (testosterone, LH, FSH).
-
Safety and tolerability were monitored through physical examinations, vital signs, and laboratory tests.
-
Semen analysis was conducted to assess the suppression of spermatogenesis.
-
-
Endpoints:
-
Primary: Safety and tolerability, assessed by the incidence of adverse events.
-
Secondary: Changes in serum gonadotropin and testosterone concentrations; suppression of sperm concentration.
-
Signaling Pathways and Mechanisms of Action
This compound and the Retinoic Acid Signaling Pathway
This compound's mechanism of action is centered on the inhibition of the retinoic acid signaling pathway, which is essential for spermatogenesis.
Caption: this compound inhibits spermatogenesis by blocking the RARα signaling pathway.
TDI-11861 and the Soluble Adenylyl Cyclase (sAC) Pathway
TDI-11861 targets the soluble adenylyl cyclase (sAC) enzyme, which is critical for sperm motility.
Caption: TDI-11861 induces sperm immotility by inhibiting the sAC enzyme.
Hormonal Contraceptives and the Hypothalamic-Pituitary-Gonadal Axis
Hormonal contraceptives for men work by suppressing the hormones that stimulate sperm production.
Caption: Hormonal contraceptives suppress spermatogenesis via the HPG axis.
Conclusion
The field of male contraception is on the cusp of a major transformation, with several promising candidates progressing through the development pipeline. This compound stands out as a leading non-hormonal option, offering high efficacy and reversibility in preclinical models with a favorable safety profile in early human trials. Its targeted mechanism of action, which avoids hormonal pathways, addresses many of the concerns that have hampered the development of previous male contraceptives.
While direct head-to-head comparative studies are still needed, this guide provides a foundational overview of the current landscape. The availability of a range of effective and reversible male contraceptives, both hormonal and non-hormonal, will not only provide men with more reproductive autonomy but also contribute to a more equitable sharing of contraceptive responsibility. Continued research and clinical development in this area are crucial to bringing these much-needed innovations to the public.
References
- 1. Acceptability of the oral hormonal male contraceptive prototype, 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC), in a 28-day placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oxfordre.com [oxfordre.com]
- 3. uni-bayreuth.de [uni-bayreuth.de]
- 4. endocrine.org [endocrine.org]
- 5. Safety & efficacy of an intravasal, one-time injectable & non-hormonal male contraceptive (RISUG): A clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Media Advisory: Researchers identify compounds that could lead to an on-demand, short-term contraceptive for men | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. endocrine.org [endocrine.org]
- 9. longdom.org [longdom.org]
- 10. RISUG® as a male contraceptive: journey from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. sciencealert.com [sciencealert.com]
- 14. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. myemail-api.constantcontact.com [myemail-api.constantcontact.com]
- 17. malecontraception.center [malecontraception.center]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Non-Hormonal Male Birth Control Proves Effective In Early Study, University of Illinois Reveals - BioSpace [biospace.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Daily Oral Administration of the Novel Androgen 11β-MNTDC Markedly Suppresses Serum Gonadotropins in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biospace.com [biospace.com]
- 25. ctsi.lundquist.org [ctsi.lundquist.org]
Safety Operating Guide
Navigating the Proper Disposal of YCT529: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of an Investigational Compound
As an experimental, non-hormonal male contraceptive, YCT529 is a novel molecule currently in clinical development.[1] For researchers, scientists, and drug development professionals handling this and other investigational compounds, establishing safe and compliant disposal procedures is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not currently available, this guide provides a framework for its proper disposal based on general best practices for experimental pharmaceutical compounds and the known characteristics of this compound.
Core Principles for the Disposal of Investigational Compounds
The primary goal in the disposal of any active pharmaceutical ingredient (API), particularly an experimental one, is to mitigate risks to human health and the environment.[2] Key principles include:
-
Waste Segregation: Never dispose of chemical waste, including this compound, down the drain or in regular trash unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Hazard Identification: Although early studies show this compound to be well-tolerated, all experimental compounds should be treated as potentially hazardous.[4][5] Always consult available chemical and toxicological information to assess potential risks.
-
Compliance: Adhere strictly to local, state, and federal regulations regarding hazardous waste disposal.[6]
-
Consultation: Your institution's EHS department is the primary resource for guidance on the proper disposal of specific chemical waste streams.
This compound: Known Characteristics
While comprehensive hazard data is not publicly available, some key physicochemical properties of this compound have been identified. This information is crucial for determining appropriate handling and disposal methods.
| Property | Data | Reference |
| Chemical Name | 4-(5-(2,2-dimethyl-4-(p-tolyl)-2H-chromen-6-yl)-1H-pyrrol-2-yl)benzoate, sodium salt | [7] |
| Molecular Formula | C₂₉H₂₄NO₃ • XNa | [7] |
| Physical State | Solid | [7] |
| Solubility | Slightly soluble in water and acetonitrile; Soluble in DMSO | [7] |
| Mechanism of Action | Selective antagonist of retinoic acid receptor alpha (RARα) | [1] |
| Stability | Stable for at least 4 years when stored properly. | [7] |
Standard Operating Procedure for this compound Disposal
The following protocol outlines a general, step-by-step procedure for the safe disposal of this compound in a laboratory setting. This should be adapted to comply with your institution's specific policies.
1. Waste Identification and Segregation:
- Characterize the waste stream containing this compound. This may include pure compound, contaminated lab consumables (e.g., pipette tips, vials), or solutions.
- Segregate this compound waste from other laboratory waste streams at the point of generation to prevent accidental mixing of incompatible chemicals.[8]
2. Containerization and Labeling:
- Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical nature of the waste.
- The label should clearly state "Hazardous Waste" and include the chemical name (this compound), concentration, and any known hazards.
3. Storage:
- Store the waste container in a designated and secure satellite accumulation area within the laboratory.
- Ensure the container is kept closed except when adding waste.[2]
- If the waste is in a liquid form, use secondary containment to prevent spills.[2]
4. Disposal Request and Pickup:
- Once the waste container is full or has reached the institutional time limit for storage, submit a chemical waste pickup request to your EHS department.[2]
- A licensed hazardous waste vendor will then collect the waste for transport to a permitted treatment, storage, and disposal facility (TSDF).[2]
5. Final Disposition:
- The most common and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration.[2]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound from the point of generation to its final disposition.
Retinoic Acid Receptor Alpha (RARα) Signaling Pathway
This compound functions by selectively antagonizing the retinoic acid receptor alpha (RARα).[1] Understanding this pathway provides context for its biological activity. The diagram below illustrates the simplified signaling pathway.
By providing this procedural guidance, laboratories working with this compound can establish a foundation for safe handling and disposal, thereby protecting both their personnel and the environment, and building a culture of safety that extends beyond the product itself.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. caymanchem.com [caymanchem.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Operational Guide for Handling YCT529
Disclaimer: This document provides guidance on the safe handling of YCT529 based on general best practices for potent pharmaceutical compounds. As the specific Safety Data Sheet (SDS) for this compound is not publicly available, this information should be supplemented by a compound-specific risk assessment and the official SDS obtained from the supplier before any handling occurs.
This compound is an experimental non-hormonal male contraceptive that functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α). Due to its potent biological activity, it should be handled with care to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure the safety of laboratory personnel handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for procedures with a high risk of aerosol generation. For lower-risk activities, a properly fit-tested half or full-facepiece respirator with P100/FFP3 particulate filters should be used.[1] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals.[1] |
| Body Protection | Disposable Coveralls or Lab Coat | Disposable coveralls (e.g., Tyvek) are recommended to protect against splashes and dust.[1] A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing.[1] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational and Disposal Plans
A systematic approach is essential for safely handling, storing, and disposing of this compound.
Handling Protocol
-
Preparation:
-
Donning PPE:
-
Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
-
-
Weighing and Aliquoting:
-
Handle this compound as a solid powder in a manner that minimizes dust generation. Use techniques such as gentle scooping.
-
For preparing solutions, dissolve this compound in a suitable solvent (e.g., DMSO) within a chemical fume hood.
-
-
Post-Handling:
Storage Protocol
-
Store this compound in a well-sealed, clearly labeled container.
-
Keep the container in a designated, secure, and well-ventilated area at the recommended temperature of -20°C.
-
The storage area should be restricted to authorized personnel.
Disposal Protocol
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
-
Segregation:
-
Collect solid waste (e.g., contaminated gloves, wipes, vials) in a clearly labeled, sealed plastic bag or container.
-
Collect liquid waste (e.g., solvent rinsate) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components (e.g., solvent).
-
Store waste containers in a designated satellite accumulation area.
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
Spill Response Plan
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: If a liquid, use absorbent pads to contain the spill.
-
Cleanup (Solid):
-
Gently cover the solid spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
-
Cleanup (Liquid):
-
Use absorbent pads to soak up the spill, working from the outside in.
-
Place used absorbent materials into a labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable decontamination solution, followed by a water rinse.
-
Wipe the area dry with paper towels and dispose of all cleaning materials as hazardous waste.
-
-
Reporting: Report the incident to your supervisor and EHS office.
Major Spill (Outside of a fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area and prevent entry. Post a warning sign.
-
Contact EHS: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Decontamination: Allow trained personnel to decontaminate the area.
Experimental Workflow for this compound Spill Cleanup
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
